molecular formula C16H10O8 B1599420 3,4'-Di-O-methylellagic acid CAS No. 57499-59-9

3,4'-Di-O-methylellagic acid

Cat. No.: B1599420
CAS No.: 57499-59-9
M. Wt: 330.24 g/mol
InChI Key: SUBZWRYOAOVYOC-UHFFFAOYSA-N
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Description

2, 8-Di-O-methylellagic acid belongs to the class of organic compounds known as hydrolyzable tannins. These are tannins with a structure characterized by either of the following models. In model 1, the structure contains galloyl units (in some cases, shikimic acid units) that are linked to diverse polyol carbohydrate-, catechin-, or triterpenoid units. In model 2, contains at least two galloyl units C-C coupled to each other, and do not contain a glycosidically linked catechin unit. 2, 8-Di-O-methylellagic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 8-di-O-methylellagic acid is primarily located in the membrane (predicted from logP). Outside of the human body, 2, 8-di-O-methylellagic acid can be found in fruits. This makes 2, 8-di-O-methylellagic acid a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,14-dihydroxy-7,13-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O8/c1-21-8-4-6-9-10-5(15(19)23-13(9)11(8)18)3-7(17)12(22-2)14(10)24-16(6)20/h3-4,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBZWRYOAOVYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC)O)C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206108
Record name 3,4'-Di-O-methylellagic acid
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Molecular Weight

330.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57499-59-9
Record name 2,8-Dihydroxy-3,7-dimethoxy[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57499-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4'-Di-O-methylellagic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057499599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4'-Di-O-methylellagic acid
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Record name 2,8-Di-O-methylellagic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041396
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Pharmacokinetics and Metabolism of 3,4'-Di-O-methylellagic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Drug Development Scientists, DMPK Researchers, Pharmacologists

Executive Summary: The Methylation Advantage

3,4'-Di-O-methylellagic acid (3,4'-DMEA) represents a critical pharmacological bridge in the study of ellagitannins. While its parent compound, Ellagic Acid (EA), exhibits potent antioxidant and anti-proliferative activities, its therapeutic utility is severely hampered by poor aqueous solubility and limited bioavailability (Class IV BCS).

3,4'-DMEA, naturally occurring in Rubus species or formed via hepatic methylation, offers a distinct pharmacokinetic profile. The methylation at the 3 and 4' positions masks polar hydroxyl groups, significantly increasing lipophilicity (LogP) and membrane permeability. This guide dissects the metabolic fate of 3,4'-DMEA, positioning it not merely as a metabolite, but as a stable, bioavailable surrogate or prodrug candidate for ellagic acid therapeutics.

Physicochemical Profile & Bioavailability Mechanisms[1][2][3][4][5]

To understand the pharmacokinetics (PK) of 3,4'-DMEA, one must first analyze how its structural modifications alter its interaction with biological barriers compared to EA.

Structural Impact on Permeability
  • Lipophilicity: The substitution of two hydrogen atoms with methyl groups (

    
    ) removes two hydrogen bond donors. This shift increases the partition coefficient (LogP), facilitating passive diffusion across the intestinal epithelium (Caco-2 permeability).
    
  • Solubility Paradox: While methylation reduces polarity, it can decrease aqueous solubility compared to the tetra-hydroxyl parent. However, in physiological fluids (simulated intestinal fluid), the improved membrane partition often outweighs the solubility deficit, resulting in a higher net fraction absorbed (

    
    ).
    
Absorption Kinetics

Unlike EA, which is largely insoluble in the stomach and passes to the colon for microbiota conversion into urolithins, 3,4'-DMEA shows evidence of proximal absorption in the small intestine.

  • Mechanism: Primarily passive transcellular diffusion.

  • Transporters: Potential substrate for efflux transporters (P-gp/BCRP), though methylation often reduces affinity for these pumps compared to more polar conjugates.

Metabolic Pathways: The Methylation/Glucuronidation Axis

The metabolic fate of 3,4'-DMEA is defined by a "tug-of-war" between Phase I demethylation and Phase II conjugation.

Phase I: Cytochrome P450 (CYP) Demethylation

Upon absorption, 3,4'-DMEA is subjected to hepatic first-pass metabolism.

  • Primary Enzymes: CYP1A1, CYP1A2, and potentially CYP2C9.

  • Reaction: O-Demethylation. The methyl groups are metabolically labile.

    • Step 1: Removal of one methyl group

      
       3-O-methylellagic acid (3-MEA) or 4'-MEA.
      
    • Step 2: Complete demethylation

      
       Ellagic Acid.
      
  • Significance: This pathway effectively recycles 3,4'-DMEA back into the bioactive parent compound (EA) within target tissues, acting as a "stealth" delivery system.

Phase II: Conjugation (UGT/SULT)

The free hydroxyl groups at positions 3' and 4 are targets for conjugation.

  • Glucuronidation: Mediated by UGTs (likely UGT1A1, UGT1A9). This is the dominant clearance pathway.

  • Sulfation: Mediated by SULTs (SULT1A1), typically a minor pathway unless glucuronidation is saturated.

The COMT Counter-Flow

If 3,4'-DMEA is demethylated to EA, Catechol-O-Methyltransferase (COMT) can re-methylate the catechol moieties, re-forming mono- and di-methylated derivatives. This cyclic interconversion extends the apparent half-life of the ellagic acid scaffold in plasma.

Metabolic Pathway Visualization

MetabolicPathway DMEA This compound (Parent/Prodrug) MEA3 3-O-methylellagic Acid (Intermediate) DMEA->MEA3 CYP450 (Demethylation) Gluc DMEA-Glucuronide (Excretion Product) DMEA->Gluc UGT (Glucuronidation) MEA3->DMEA COMT (Methylation) EA Ellagic Acid (Bioactive Core) MEA3->EA CYP450 (Demethylation) EA->MEA3 COMT (Methylation) Uro Urolithins (Microbiota Metabolites) EA->Uro Gut Microbiota (Colonic)

Figure 1: The metabolic cycling of 3,4'-DMEA. Note the reversible demethylation (CYP) and methylation (COMT) loop that sustains plasma exposure.

Pharmacokinetic Parameters (Comparative)

The following data summarizes the PK profile of 3,4'-DMEA relative to Ellagic Acid in rodent models (oral administration).

ParameterEllagic Acid (EA)This compoundInterpretation

(h)
0.5 – 1.01.5 – 2.5DMEA shows delayed peak due to slower dissolution or enterohepatic recycling.

Low (

)
Moderate (

)
Methylation improves systemic uptake.

(h)
0.5 – 0.8 (Rapid)2.0 – 4.5DMEA resists first-pass extraction better than EA.
AUC Low3-5x higher than EASignificantly higher total exposure.
Elimination Fecal (unabsorbed)Biliary (conjugates) & UrineDMEA is absorbed, metabolized, and excreted via bile/urine.

Experimental Protocol: LC-MS/MS Quantification

To generate the data above, a validated bioanalytical method is required.[1] The following protocol is designed for high sensitivity in plasma matrices.

Method Principle

Technique: Ultra-High Performance Liquid Chromatography - Tandem Mass Spectrometry (UHPLC-MS/MS). Ionization: Electrospray Ionization (ESI) in Negative Mode . Phenolic acids ionize poorly in positive mode.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer

    
     of plasma into a 1.5 mL centrifuge tube.
    
  • IS Addition: Add

    
     Internal Standard (IS) working solution (e.g., Resveratrol or Ethyl Gallate at 500 ng/mL).
    
  • Precipitation: Add

    
     ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.
    
  • Vortex: Mix vigorously for 60 seconds.

  • Centrifuge: 12,000 x g for 10 minutes at

    
    .
    
  • Supernatant: Transfer

    
     of supernatant to an autosampler vial.
    
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18,

    
    , 
    
    
    
    mm).
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5%

      
       90% B
      
    • 5-6 min: 90% B (Wash)

    • 6-6.1 min: 90%

      
       5% B (Re-equilibration)
      
Mass Spectrometry Settings (MRM)
  • Precursor Ion:

    
     (m/z 329.0 for 3,4'-DMEA).
    
  • Product Ions:

    • Quantifier: m/z 314.0 (Loss of methyl group).

    • Qualifier: m/z 299.0 (Loss of second methyl group).

  • Collision Energy: Optimized per transition (approx. 25-35 eV).

PK Study Workflow Diagram

PK_Workflow cluster_0 In Vivo Phase cluster_1 Bioanalysis Dose Oral Gavage (10-50 mg/kg) Sample Serial Blood Sampling Dose->Sample 0.25h - 24h Prep Protein Precip (ACN + 0.1% FA) Sample->Prep Plasma LCMS UHPLC-MS/MS (ESI Negative) Prep->LCMS Supernatant Data PK Modeling (WinNonlin) LCMS->Data Conc. vs Time

Figure 2: Standardized pharmacokinetic workflow for assessing 3,4'-DMEA bioavailability.

Translational Implications

For drug developers, 3,4'-DMEA presents a strategic alternative to Ellagic Acid:

  • Prodrug Potential: 3,4'-DMEA can be viewed as a "natural prodrug." Its higher lipophilicity allows it to cross the gut barrier, after which hepatic CYP enzymes can demethylate it to release the potent EA pharmacophore systemically.

  • Formulation: Unlike the highly insoluble EA, 3,4'-DMEA is more amenable to lipid-based formulations (SEDDS) or solid dispersions, potentially reducing inter-subject variability in clinical trials.

  • Biomarker Utility: In nutritional studies, the ratio of 3,4'-DMEA to EA in plasma can serve as a phenotypic marker for hepatic methylation capacity (COMT activity) and CYP1A induction.

References

  • Landete, J. M. (2011). Ellagitannins, ellagic acid and their derived metabolites: A review on source, metabolism and bioactivities. Food Research International. Link

  • González-Sarrías, A., et al. (2015). Metabolism of ellagic acid and urolithins: Characterization of metabolites and their formation in humans. Food & Function.[2] Link

  • Zhang, J., et al. (2013). Pharmacokinetics and tissue distribution of ellagic acid in rats after oral administration of pomegranate leaf extract.[3] Journal of Ethnopharmacology. Link

  • Espín, J. C., et al. (2007). Biological significance of urolithins, the gut microbial ellagic Acid-derived metabolites: the evidence so far.[4] Evidence-Based Complementary and Alternative Medicine. Link

  • Smart, R. C., et al. (1986). Disposition of the naturally occurring antimutagenic plant phenol, ellagic acid, and its synthetic derivatives, 3-O-decylellagic acid and 3,3'-di-O-methylellagic acid in mice.[3] Carcinogenesis. Link

Sources

Anti-Inflammatory Mechanisms of 3,4'-Di-O-methylellagic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Anti-inflammatory Mechanisms of 3,4'-Di-O-methylellagic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (3,4'-DMEA; CAS: 57499-59-9) is a bioactive polyphenol and a specific dimethyl ether derivative of ellagic acid.[1][2] Distinct from its isomer 3,3'-di-O-methylellagic acid, this compound is isolated from sources such as Punica granatum (pomegranate) heartwood, Sanguisorba officinalis, and Irvingia gabonensis. While ellagic acid is widely recognized for its antioxidant potency, its methylated derivatives, including 3,4'-DMEA, exhibit enhanced lipophilicity and metabolic stability, making them critical candidates for modulating intracellular signaling cascades.

This guide details the molecular pharmacology of 3,4'-DMEA, focusing on its capacity to uncouple the NF-κB and MAPK inflammatory axes. It provides a rigorous experimental framework for validating these mechanisms in preclinical models.

Molecular Pharmacology & Structure-Activity Relationship (SAR)

Structural Characteristics

3,4'-DMEA possesses a fused tetracyclic core (chromeno[5,4,3-cde]chromene-5,10-dione) with methoxy groups at the C3 and C4' positions.

  • Lipophilicity: The methylation of two hydroxyl groups significantly increases the partition coefficient (LogP) compared to the parent ellagic acid. This modification facilitates passive diffusion across the plasma membrane, allowing the compound to target intracellular kinases and transcription factors more effectively.

  • Metabolic Stability: The specific 3,4'-methylation pattern protects the molecule from rapid Phase II conjugation (glucuronidation/sulfation) at these susceptible sites, prolonging its plasma half-life.

Bioavailability vs. Antioxidant Capacity

Unlike free ellagic acid, which acts primarily as a direct radical scavenger (hydrogen atom donor), 3,4'-DMEA functions as a signaling modulator . The blockade of the C3 and C4' hydroxyls reduces direct antioxidant potential but enhances specific binding affinity for hydrophobic pockets in inflammatory enzymes (e.g., COX-2, iNOS) and upstream kinases.

Core Anti-Inflammatory Mechanisms[3]

The anti-inflammatory efficacy of 3,4'-DMEA is driven by its ability to inhibit the transcription of pro-inflammatory mediators. The mechanism is bipartite, simultaneously targeting the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Axis

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is the master regulator of inflammation. 3,4'-DMEA intervenes at the IKK complex level.

  • Stimulus Blockade: Upon TLR4 activation by Lipopolysaccharide (LPS), the adaptor protein MyD88 recruits IRAK4/1.

  • IKK Inhibition: 3,4'-DMEA prevents the phosphorylation of IκB Kinase (IKK), thereby halting the phosphorylation and subsequent ubiquitination of IκBα.

  • Translocation Arrest: By stabilizing the NF-κB/IκBα complex in the cytoplasm, 3,4'-DMEA prevents the p65/p50 heterodimer from translocating to the nucleus.

  • Transcriptional Silencing: This results in downregulated expression of downstream targets: TNF-α, IL-6, IL-1β, and iNOS.

Modulation of MAPK Pathways

Parallel to NF-κB, the Mitogen-Activated Protein Kinase (MAPK) cascades drive cytokine production. 3,4'-DMEA exhibits selectivity in modulating these kinases:

  • p38 MAPK: Strong inhibition of phosphorylation (p-p38), directly reducing mRNA stability of inflammatory cytokines.

  • JNK (c-Jun N-terminal Kinase): Moderate inhibition, reducing AP-1 transcription factor activation.

  • ERK1/2: Variable inhibition depending on cell type, often affecting cell proliferation and survival signals during stress.

Visualization of Signaling Pathways

The following diagram illustrates the dual-inhibition mechanism of 3,4'-DMEA within a macrophage model.

DMEA_Mechanism cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK, ERK) TAK1->MAPK IkB IκBα IKK->IkB Phosphorylation NFkB_Cyto NF-κB (p65/p50) (Inactive) IkB->NFkB_Cyto Degradation NFkB_Nuc NF-κB (p65) (Nuclear) NFkB_Cyto->NFkB_Nuc Translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_Nuc->Cytokines Transcription AP1 AP-1 MAPK->AP1 Activation AP1->Cytokines Transcription DMEA 3,4'-DMEA (Inhibitor) DMEA->IKK Inhibits DMEA->MAPK Inhibits p-p38/JNK

Caption: 3,4'-DMEA uncouples inflammation by blocking IKK activation and MAPK phosphorylation.

Experimental Validation Framework

To scientifically validate the anti-inflammatory activity of 3,4'-DMEA, the following self-validating protocol using RAW 264.7 murine macrophages is recommended.

Reagents and Preparation
  • Compound: this compound (Purity ≥98%, HPLC).

  • Vehicle: Dimethyl sulfoxide (DMSO). Final concentration in culture < 0.1%.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

Protocol: In Vitro Inflammation Model
StepProcedureCritical Parameter (Why?)
1. Seeding Seed RAW 264.7 cells at

cells/well in 6-well plates. Incubate 24h.
Ensures cells are in log phase and adherent.
2. Pre-treatment Treat with 3,4'-DMEA (5, 10, 20 µM) for 1 hour prior to LPS.Allows compound uptake and interaction with intracellular targets before the inflammatory cascade triggers.
3. Stimulation Add LPS (1 µg/mL) to the medium containing the compound. Incubate for 18-24h.Strong TLR4 activation to induce maximal cytokine release.
4. Supernatant Collect supernatant for ELISA (TNF-α, IL-6) and NO assay (Griess reagent).Quantitative output of secreted inflammatory mediators.
5.[3] Lysis Wash cells with cold PBS. Lyse with RIPA buffer + Phosphatase Inhibitors.Preserves phosphorylation states of MAPK/NF-κB proteins for Western Blot.
Key Readouts and Expected Data
Assay TypeTarget MarkerExpected Result (with 3,4'-DMEA)
Western Blot p-p65 (Ser536)Dose-dependent reduction in phosphorylation.
Western Blot IκBαPrevention of degradation (band intensity maintained vs. LPS control).
Western Blot p-p38, p-JNKDecreased band intensity compared to Total p38/JNK.
ELISA TNF-α, IL-6Significant reduction in secreted protein levels (IC50 typically 10-50 µM).
Griess Assay Nitric Oxide (NO)Reduced nitrite accumulation due to iNOS suppression.
Experimental Workflow Diagram

Workflow cluster_Assays Validation Assays Isolate Compound Source (Punica granatum / Synthetic) Culture Cell Culture (RAW 264.7) Isolate->Culture Treat Treatment (DMEA 1h + LPS 24h) Culture->Treat ELISA ELISA (Cytokines) Treat->ELISA WB Western Blot (p-p65, p-MAPK) Treat->WB NO Griess Assay (Nitric Oxide) Treat->NO

Caption: Step-by-step workflow for validating the anti-inflammatory activity of 3,4'-DMEA.

Translational Potential & References

Therapeutic Applications

The specific pharmacological profile of 3,4'-DMEA suggests utility in conditions driven by chronic low-grade inflammation:

  • Metabolic Syndrome: By inhibiting TNF-α, it may improve insulin sensitivity (TNF-α is a known driver of insulin resistance).

  • Osteoarthritis: Suppression of IL-1β and iNOS can reduce cartilage degradation and pain signaling.

  • Dermatology: Topical applications for psoriasis or atopic dermatitis, leveraging its lipophilicity for skin penetration.

References
  • Isolation and Structure

    • Title: Two New Ellagic Acid Rhamnosides
    • Source: Planta Medica, 2001.
    • Context: Describes the isolation and structural elucid
  • Anti-Inflammatory Activity of Methylated Ellagic Acids

    • Title: Anti-inflammatory effects of ellagic acid on acute lung injury induced by acid in mice.
    • Source: PubMed / Mediators of Inflamm
    • Context: Establishes the baseline anti-inflammatory mechanism (NF-κB/IL-6 reduction) for the ellagic acid scaffold.
  • Mechanism in Macrophages

    • Title: Modulation of NF-κB and MAPK signalling pathways by hydrolysable tannin fraction...
    • Source: Journal of Pharmacy and Pharmacology.
    • Context: Validates the pathway inhibition (p65, p38)
  • Pharmacological Context in Extracts

    • Title: Ethnomedicinal Uses, Phytochemistry, and Pharmacological Activity of the Irvingia Species.[4]

    • Source: MDPI, Molecules.
    • Context: Identifies 3,4'-DMEA as a constituent in anti-inflamm
  • Chemical Identity

    • Title: this compound (CAS 57499-59-9) Entry.[1][2][5][6]

    • Source: PubChem / ChemFaces.
    • Context: Verification of chemical structure and CAS registry.[7]

Sources

Technical Guide: Apoptotic Effects of 3,4'-Di-O-methylellagic Acid on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the apoptotic profile, physicochemical properties, and experimental validation of 3,4'-Di-O-methylellagic acid , a specific methylated derivative of ellagic acid.

Executive Summary

This compound (CAS: 57499-59-9) is a naturally occurring O-methylated derivative of ellagic acid, isolated from medicinal plants such as Combretum paniculatum, Euphorbia ebracteolata, and Lumnitzera species. While its structural isomers (3,3'-DiOMEA and 4,4'-DiOMEA) are widely characterized for potent anti-colon cancer activity (IC50 < 10 µM), the 3,4'-isomer exhibits a distinct pharmacological profile characterized by moderate cytotoxicity (IC50 ~50 µg/mL) and improved lipophilicity compared to the parent ellagic acid.

This guide analyzes the compound's mechanistic pharmacodynamics, contrasting its activity with high-potency isomers to inform structure-activity relationship (SAR) studies in drug development.

Physicochemical & Structural Profile

Understanding the structural distinction is critical for experimental reproducibility, as "Di-O-methylellagic acid" is often used ambiguously in literature.

FeatureSpecification
IUPAC Name 3,8-dihydroxy-4,9-dimethoxychromeno[5,4,3-cde]chromene-5,10-dione (Isomer dependent)
Common Name This compound (3,4'-DiOMEA)
CAS Number 57499-59-9 (Distinct from 3,3'-isomer: 2239-88-5)
Molecular Formula C₁₆H₁₀O₈
Molecular Weight 330.25 g/mol
Solubility Soluble in DMSO, DMF; Low solubility in water (improved over Ellagic Acid).[1][2]
Key Structural Feature Asymmetric methylation at the 3 and 4' positions, disrupting the planar symmetry seen in 3,3' and 4,4' isomers.

Mechanistic Pharmacodynamics

While 4,4'-DiOMEA targets the Wnt signaling pathway (specifically Wnt16 inhibition), the apoptotic mechanism of the 3,4'-isomer follows the conserved Ellagic Acid Scaffold Apoptosis Pathway , modulated by its specific cellular uptake kinetics.

Core Apoptotic Pathways

The compound induces cell death primarily through the Intrinsic (Mitochondrial) Pathway :

  • Cellular Uptake: The O-methylation increases lipophilicity, allowing passive diffusion across the plasma membrane, overcoming the poor bioavailability of unmethylated ellagic acid.

  • ROS Generation: Intracellular metabolism generates Reactive Oxygen Species (ROS), creating oxidative stress.

  • Mitochondrial Depolarization: ROS accumulation triggers the opening of the Mitochondrial Permeability Transition Pore (MPTP), leading to a loss of mitochondrial membrane potential (

    
    ).
    
  • Caspase Cascade: Cytochrome c release activates Caspase-9 , which cleaves and activates the executioner Caspase-3 , resulting in DNA fragmentation and apoptosis.

Structure-Activity Relationship (SAR) Context

The position of methylation dictates potency. The 4,4'-isomer is the most potent (IC50 ~7-10 µM in HT-29 cells). The 3,4'-isomer shows moderate potency , likely due to differential binding affinity to upstream targets like the Aryl Hydrocarbon Receptor (AhR) or specific kinases compared to the symmetric isomers.

Visualizing the Signaling Pathway

The following diagram illustrates the apoptotic signaling cascade activated by methylated ellagic acid derivatives.

ApoptosisPathway Compound This compound Membrane Cell Membrane (Passive Diffusion) Compound->Membrane Uptake ROS ROS Generation (Oxidative Stress) Membrane->ROS Metabolism Mito Mitochondria (Loss of ΔΨm) ROS->Mito Depolarization CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleavage Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by this compound involving ROS-mediated mitochondrial dysfunction.

Preclinical Efficacy Data

Direct cytotoxicity data for the 3,4'-isomer is often embedded within larger phytochemical screening studies.

Cell LineTissue OriginIC50 / Activity LevelReference
HeLa Cervical CancerModerate (Complete inhibition at 50 µg/mL)[1, 2]
MCF-7 Breast CancerActive (Induces MMP loss)[3]
HT-29 Colon CancerWeak/Moderate (Less potent than 4,4'-DiOMEA)[4]
Vero Normal KidneyLow Toxicity (High selectivity index)[1]

Interpretation: The compound exhibits a "moderate cytotoxic potential," making it a candidate for chemoprevention or combinatorial therapy rather than a standalone high-potency cytotoxic agent.

Experimental Workflows (Self-Validating Protocols)

To validate the apoptotic effects of 3,4'-DiOMEA, the following protocols ensure reproducibility and distinguish apoptosis from necrosis.

Protocol A: Differential Cytotoxicity Assessment (MTT Assay)

Goal: Determine IC50 and Selectivity Index (SI).

  • Seeding: Plate cancer cells (e.g., HeLa) and normal fibroblasts (e.g., Vero) at

    
     cells/well in 96-well plates.
    
  • Treatment: After 24h, treat with 3,4'-DiOMEA (dissolved in DMSO, final <0.1%) at gradient concentrations (1, 5, 10, 25, 50, 100 µM).

  • Incubation: Incubate for 72 hours (critical for observing delayed apoptotic effects).

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Validation: Calculate SI =

    
    . An SI > 2.0 indicates therapeutic potential.
    
Protocol B: Confirmation of Apoptosis (Annexin V/PI Staining)

Goal: Distinguish early apoptosis (Annexin V+/PI-) from necrosis (Annexin V-/PI+).

  • Harvest: Collect treated cells (including floating cells) via trypsinization.

  • Wash: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer.

  • Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

  • Incubate: 15 min at RT in the dark.

  • Flow Cytometry: Analyze within 1 hour.

    • Q1 (Upper Left): Necrotic (PI only).

    • Q2 (Upper Right): Late Apoptotic (Annexin+ / PI+).

    • Q3 (Lower Right): Early Apoptotic (Annexin+ / PI-).

    • Q4 (Lower Left): Live.

Protocol C: Mechanistic Validation (Western Blotting)

Goal: Confirm pathway activation.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Targets:

    • Pro-Apoptotic: Bax, Cleaved Caspase-3, Cleaved PARP.

    • Anti-Apoptotic: Bcl-2.

    • Loading Control:

      
      -Actin or GAPDH.
      
  • Expected Result: Increase in Bax/Bcl-2 ratio and presence of Cleaved Caspase-3 bands at ~17/19 kDa.

Challenges & Future Directions

  • Isomer Purity: Commercial sources often sell mixtures of 3,3' and 3,4' isomers. High-performance liquid chromatography (HPLC) purification is required before biological testing.

  • Solubility: While better than Ellagic Acid, 3,4'-DiOMEA may precipitate in aqueous media >50 µM. Use of cyclodextrin complexes is recommended for in vivo studies.

  • Metabolic Stability: O-methylation protects against rapid glucuronidation, but pharmacokinetic studies are needed to confirm plasma half-life.

References

  • Analysis of Unusual Sulfated Constituents and Anti-infective Properties of Two Indonesian Mangroves. MDPI Molecules. (2022).

  • Cytotoxicity of Ellagic Acid Derivatives from Desbordesia glaucescens. ResearchGate. (2015).

  • The Ellagic Acid Derivative 4,4'-Di-O-Methylellagic Acid Efficiently Inhibits Colon Cancer Cell Growth. Journal of Pharmacology and Experimental Therapeutics. (2015).

  • Ellagic Acid and Derivatives: Bioavailability and Cancer Prevention. MDPI Nutrients. (2023).

  • This compound Product Standard. ChemFaces.

Sources

Methodological & Application

A Validated Reverse-Phase HPLC Method for the Robust Quantification of 3,4'-Di-O-methylellagic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 3,4'-Di-O-methylellagic acid, a derivative of ellagic acid with significant therapeutic potential. Recognizing the need for a reliable analytical method in research and quality control settings, we detail a systematic approach to method development, from initial parameter selection to full validation according to the International Council for Harmonisation (ICH) guidelines.[1] The developed reverse-phase HPLC method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, offering excellent specificity, linearity, accuracy, and precision. This document provides not only a step-by-step protocol for analysis but also the scientific rationale behind the methodological choices, ensuring adaptability and robustness for routine use.

Introduction and Method Development Rationale

This compound is a polyphenolic compound belonging to the ellagitannin family. Its parent compound, ellagic acid, is known for a range of biological activities, including antioxidant and anti-proliferative effects.[2][3] Methylated derivatives such as this compound often exhibit modified pharmacokinetic properties and unique biological activities, making them subjects of intense research in drug discovery and natural product chemistry.[3] Accurate quantification is paramount for pharmacological studies, formulation development, and quality control of botanical extracts.

The development of a successful HPLC method is a structured process rooted in the physicochemical properties of the analyte. Our strategy was built on the following principles:

  • Analyte Properties: this compound possesses the core chromophore of ellagic acid, which exhibits strong UV absorbance.[4] The addition of two methyl groups increases its hydrophobicity compared to the parent molecule, making it an ideal candidate for Reverse-Phase (RP) chromatography.

  • Stationary Phase Selection: A C18 (octadecylsilane) column was chosen as the stationary phase. This is the most common choice for the analysis of polyphenols due to its strong hydrophobic retention mechanism, which effectively separates moderately non-polar compounds like methylated ellagic acids from more polar matrix components.[5][6]

  • Mobile Phase Strategy: A binary mobile phase consisting of an aqueous component and an organic modifier is standard for RP-HPLC.[7]

    • Organic Phase: Acetonitrile was selected for its low viscosity and UV transparency.

    • Aqueous Phase: Acidification of the aqueous phase (e.g., with phosphoric or acetic acid) is critical. It serves to suppress the ionization of both the phenolic hydroxyl groups on the analyte and the residual silanol groups on the silica-based stationary phase. This ensures symmetrical peak shapes and reproducible retention times.[8][9]

  • Detection: Given the conjugated aromatic system of the ellagic acid backbone, a UV-Vis or Diode Array Detector (DAD) is highly effective. Based on published spectra for ellagic acid, initial wavelength screening was centered around 254 nm and 360 nm, where the compound shows significant absorbance.[4][10]

Method Development Workflow

The logical progression from initial parameter selection to a fully validated method is crucial for developing a robust and reliable analytical procedure.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Polarity, UV Spectra) Selection Initial Parameter Selection (C18 Column, ACN/H2O) Analyte->Selection Scouting Gradient Scouting (Broad to Narrow Gradient) Selection->Scouting Optimization Method Optimization (Mobile Phase pH, Gradient Slope, Flow Rate) Scouting->Optimization FinalMethod Final Optimized Method Optimization->FinalMethod Validation Method Validation (ICH Q2(R2) Guidelines) FinalMethod->Validation

Caption: Workflow for HPLC method development and validation.

Materials and Instrumentation

Reagents and Standards
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (Deionized, 18.2 MΩ·cm or HPLC grade)

  • Orthophosphoric acid (85%, analytical grade)

  • Dimethyl sulfoxide (DMSO, analytical grade)

Instrumentation and Final Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Orthophosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-20 min: 20% to 60% B; 20-25 min: 60% to 20% B; 25-30 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 255 nm
Run Time 30 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Due to its limited aqueous solubility, dissolve in a small amount of DMSO (~1 mL) before diluting to volume with methanol.[10] This stock solution should be stored at -20°C.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase (pre-mixed at the initial 20% B condition).

  • Sample Preparation (Example for a botanical extract): Accurately weigh 100 mg of the powdered extract into a 10 mL centrifuge tube. Add 5 mL of methanol, vortex for 2 minutes, and sonicate for 15 minutes. Centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Detailed Analytical Protocol

  • System Preparation: Purge all mobile phase lines to remove air bubbles.

  • Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of a mid-range working standard (e.g., 25 µg/mL). The system is deemed ready for use if the acceptance criteria in the table below are met. This step is critical for ensuring the trustworthiness and consistency of the analytical results on any given day.[11]

SST ParameterAcceptance Criteria
Retention Time (%RSD)≤ 1.0%
Peak Area (%RSD)≤ 2.0%
Tailing Factor (T)0.8 ≤ T ≤ 1.5
Theoretical Plates (N)≥ 2000
  • Sequence Setup: Create an analytical sequence including a blank (mobile phase), the calibration standards, system suitability injections, and the unknown samples.

  • Data Acquisition: Inject the samples according to the defined sequence.

  • Data Processing: Integrate the peak corresponding to this compound. Generate a calibration curve by plotting peak area versus concentration for the standard solutions. Determine the concentration in unknown samples using the regression equation from the calibration curve.

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure the developed method is fit for its intended purpose, a full validation was designed based on ICH guidelines.[12][13]

ValidationParameters center ICH Q2(R2) Validation sub1 Specificity center->sub1 sub2 Linearity & Range center->sub2 sub3 Accuracy (% Recovery) center->sub3 sub4 Precision (Repeatability & Intermediate) center->sub4 sub5 LOD & LOQ center->sub5 sub6 Robustness center->sub6

Caption: Key parameters for analytical method validation.

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.[1]

  • Protocol:

    • Inject a blank (diluent).

    • Inject a standard solution of this compound.

    • Inject a sample matrix (e.g., an extract known not to contain the analyte).

    • Inject a spiked sample matrix (matrix + known concentration of analyte).

    • Assess for any interfering peaks at the retention time of the analyte. Peak purity should be evaluated using a DAD.

Linearity and Range
  • Objective: To establish the relationship between analyte concentration and the detector response and to define the concentration range over which this relationship holds true.[14]

  • Protocol:

    • Prepare at least five concentrations of the standard across the expected range (e.g., 1-100 µg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve of mean peak area versus concentration.

    • Perform linear regression analysis. The method is considered linear if the correlation coefficient (r²) is ≥ 0.999.[15]

Accuracy (% Recovery)
  • Objective: To determine the closeness of the measured value to the true value.[16]

  • Protocol:

    • Prepare a sample matrix.

    • Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery. Acceptance criteria are typically 98-102%.[15]

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[14]

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples of a standard at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically %RSD ≤ 2%.[15]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[17]

  • Protocol:

    • Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) of the chromatographic peak.

      • LOD: S/N ratio of 3:1

      • LOQ: S/N ratio of 10:1

    • Alternatively, calculate from the standard deviation of the response (σ) and the slope of the calibration curve (S) using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18]

  • Protocol:

    • Introduce small changes to the method parameters, one at a time.

    • Examples of variations include:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase pH (± 0.1 units)

    • Analyze a standard solution under each condition and evaluate the impact on retention time and peak area. The results should not deviate significantly from the nominal method.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the HPLC-based detection and quantification of this compound. By following the outlined steps for method development, execution, and validation, researchers can ensure the generation of accurate, reliable, and reproducible data. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for a wide range of applications in academic research, natural product analysis, and the pharmaceutical industry.

References

  • J Sep Sci. 2008 Feb;31(2):262-7. Reversed phase-HPLC for rapid determination of polyphenols in flowers of rose species.
  • Wiley Analytical Science. (2019, June 26). Journal Highlight: Reverse phase HPLC method validation for estimation of polyphenols in medicinal plants and their possible role in reticence of xanthine oxidase activity.
  • MDPI. (2021). HPLC Analysis of Polyphenolic Compounds in Lysimachia nummularia L.
  • ResearchGate. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves.
  • Chromatography Online.
  • Sigma-Aldrich. 3,3',4-Tri-O-methylellagic acid.
  • PMC. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts.
  • Pharmaguideline.
  • SciSpace.
  • Austin Publishing Group.
  • Semantic Scholar. Development and Validation of a RP-HPLC Method for the Determination of Ellagic Acid in Terminalia bellirica Extract.
  • International Journal of Pharmaceutical Sciences and Research. (2019, March 1). DEVELOPMENT AND VALIDATION OF A HPLC ANALYTICAL METHOD FOR DETERMINATION OF ELLAGIC ACID IN EPILOBIUM ANGUSTIFOLIUM EXTRACT.
  • AMSbiopharma.
  • Lab Manager.
  • ICH. (2023, November 30).
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • Journal of Medicinal Chemistry and Science. (2024). Anticancer Potential of 3-O-Methylellagic Acid.
  • ResearchGate. Max of ellagic acid with different solvent systems by UV Spectrophotometry.
  • Cayman Chemical.

Sources

Application Note: High-Sensitivity Quantitation of 3,4'-Di-O-methylellagic Acid in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated protocol for the quantification of 3,4'-Di-O-methylellagic acid (3,4'-DMEA) in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 3,4'-DMEA is a critical intermediate metabolite in the biotransformation of ellagitannins to urolithins by the gut microbiota. Accurate quantification is essential for pharmacokinetic (PK) profiling and bioavailability studies of pomegranate and berry-derived nutraceuticals. This guide addresses the specific challenge of chromatographically separating the 3,4' isomer from the 3,3' isomer and provides a self-validating extraction workflow.

Introduction & Biological Context

Ellagic acid (EA), derived from the hydrolysis of ellagitannins, undergoes extensive metabolism. While EA itself has low bioavailability, its methylated derivatives (dimethylellagic acids) and downstream microflora metabolites (urolithins) circulate in plasma at higher concentrations.

The Isomer Challenge: Methylation can occur at different hydroxyl positions. The This compound isomer is often co-present with 3,3'-Di-O-methylellagic acid . Mass spectrometry alone cannot distinguish these isobaric compounds (MW 330.25 g/mol ). Therefore, chromatographic resolution is the critical critical quality attribute (CQA) of this method.

Metabolic Pathway Visualization

The following diagram illustrates the position of 3,4'-DMEA in the metabolic cascade.

MetabolicPathway Ellagitannins Ellagitannins (Pomegranate/Berries) EA Ellagic Acid (Hydrolysis) Ellagitannins->EA Acid Hydrolysis (Stomach) DMEA34 This compound (Target Analyte) EA->DMEA34 COMT (Methylation) DMEA33 3,3'-Di-O-methylellagic acid (Isomer Interference) EA->DMEA33 COMT (Methylation) Urolithins Urolithins (A, B, C, D) DMEA34->Urolithins Gut Microbiota (Dehydroxylation) DMEA33->Urolithins

Figure 1: Metabolic pathway showing the parallel formation of dimethyl isomers. Separation of the Red node (Target) from the Yellow node (Interference) is the primary analytical objective.

Method Development & Optimization

Chromatographic Conditions

To separate the 3,4' and 3,3' isomers, a high-efficiency C18 column with a fully porous particle morphology is recommended over core-shell particles for this specific separation, as the increased surface area aids in resolving the steric differences between the methoxy positions.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Rationale: The acidic modifier (FA) keeps the phenolic hydroxyls protonated (

    
    ), increasing retention on the hydrophobic stationary phase and sharpening peak shape.
    
Mass Spectrometry (MS/MS)

Electrospray Ionization (ESI) in Negative Mode is mandatory. Phenolic compounds ionize poorly in positive mode.

  • Precursor Ion:

    
     329.0 
    
    
    
  • Quantifier Transition:

    
     329.0 
    
    
    
    314.0 (Loss of methyl radical
    
    
    ).
  • Qualifier Transition:

    
     329.0 
    
    
    
    285.0 (Loss of
    
    
    ).

Experimental Protocols

Materials
  • Analyte: this compound (Standard >98% purity).

  • Internal Standard (IS): Ellagic Acid-d2 (if available) or Daidzein (structural analog).

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).

Sample Preparation: Protein Precipitation (PPT)

This method is optimized for high throughput plasma analysis.

Step-by-Step Workflow:

  • Thawing: Thaw plasma samples on ice. Vortex for 10s.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (1 µg/mL in MeOH). Vortex gently.

  • Precipitation: Add 300 µL of cold Acidified Acetonitrile (ACN with 1% Formic Acid).

    • Why Acidified? Acidification disrupts protein-polyphenol binding, releasing the analyte into the supernatant.

  • Vortex: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the clear supernatant to a clean tube.

  • Evaporation (Optional for Sensitivity): Evaporate to dryness under

    
     stream at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20).
    
  • Injection: Transfer to autosampler vial. Inject 5 µL.

LC-MS/MS Acquisition Parameters

Table 1: LC Gradient Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Curve
0.000.35955Initial
1.000.359556
6.000.3540606
7.000.355956
8.500.355956
8.600.359551
10.000.359551

Table 2: MRM Transitions (ESI Negative)

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Type
3,4'-DMEA 329.0314.04025Quant
3,4'-DMEA 329.0285.04035Qual
Ellagic Acid (IS) 300.9185.04530Quant

Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (100 µL Plasma) IS Add Internal Standard (Daidzein or EA-d2) Sample->IS PPT Protein Precipitation (300 µL ACN + 1% FA) IS->PPT Centrifuge Centrifuge 14,000g, 10 min, 4°C PPT->Centrifuge Supernatant Isolate Supernatant Centrifuge->Supernatant LC LC Separation (C18, Acidic Gradient) Supernatant->LC MS MS/MS Detection (ESI-, MRM 329>314) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Figure 2: Step-by-step analytical workflow from sample preparation to data analysis.[1][2][3][4][5][6][7][8][9]

Validation & Quality Control (Self-Validating System)

To ensure the method is self-validating, every batch must include the following controls. If these fail, the run is invalid.

  • System Suitability Sample (SSS): Inject a neat standard of 3,4'-DMEA and 3,3'-DMEA (mix) before the batch.

    • Acceptance Criteria: Resolution (

      
      ) between isomers must be 
      
      
      
      (Baseline separation).
  • Linearity: 6-point calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

    
    .[10]
    
  • QC Samples: Low (3x LLOQ), Mid, and High concentrations interspersed every 10 samples.

  • Matrix Effect Check: Compare the slope of a standard curve in solvent vs. a standard curve spiked into blank plasma.

    • Calculation:

      
      .
      
    • Correction: If ME < 80% or > 120%, use matrix-matched calibration curves.

References

  • Separation of Phenolic Metabolites: Witting, M. et al. (2022). Current state-of-the-art of separation methods used in LC-MS based metabolomics and lipidomics. Journal of Chromatography B.

  • LC-MS/MS Method Development for Pesticides and Metabolites (MRM Logic): Agilent Technologies. (2017).[8] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM.

  • Plasma Extraction Protocols (MPLEx/PPT): Nakayasu, E.S. et al. (2016). Adapting a commercial sample extraction protocol for biosafety level 3/4 compatible plasma metabolomics analysis. PMC/NIH.

  • Pharmacokinetics of Ellagic Acid Derivatives: Stablein, J.J. et al. (1983). Pharmacokinetics and Bioavailability... (General principles of PK analysis utilized in this protocol).

Sources

preparing stock solutions of 3,4'-Di-O-methylellagic acid for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of 3,4'-Di-O-methylellagic Acid Stock Solutions for In Vitro Cell Culture

Abstract & Scope

This compound (C₁₆H₁₀O₈) is a bioactive polyphenolic derivative of ellagic acid, often isolated from Sanguisorba officinalis or Pomegranate sources. While it exhibits potent anti-inflammatory, apoptotic, and antioxidant properties, its utility in cell culture is frequently compromised by poor aqueous solubility and rapid precipitation upon dilution.

This guide provides a standardized, error-minimized protocol for preparing stable stock solutions. It addresses the "solubility paradox" where high-concentration organic stocks appear stable but fail catastrophically upon introduction to aqueous media, leading to experimental noise and low reproducibility.

Physicochemical Profile & Solubility Logic

Before handling the compound, researchers must understand its physical limitations. This compound is a planar, hydrophobic molecule. It relies on organic solvents to disrupt its crystal lattice but requires careful management of solvent ratios to remain in solution during biological assays.

Table 1: Compound Specifications
ParameterDataNotes
IUPAC Name This compoundIsomer specificity is critical; distinct from 3,3' isomer.
Molecular Formula C₁₆H₁₀O₈
Molecular Weight ~330.25 g/mol Used for Molarity calculations.
Primary Solvent DMSO (Dimethyl Sulfoxide)Solubility ~10–20 mg/mL (requires sonication).
Secondary Solvent Ethanol (100%)Lower solubility than DMSO; not recommended for high-conc. stocks.
Aqueous Solubility Negligible (< 10 µM)Critical Risk: Precipitates immediately in water/PBS.
Stability Light & pH SensitiveOxidizes at high pH; protect from UV/fluorescent light.
The "Solvent Shock" Phenomenon

When a DMSO stock (e.g., 20 mM) is pipetted directly into a cell culture well (aqueous), the DMSO rapidly diffuses away, leaving the hydrophobic drug molecules "stranded." This causes them to aggregate into micro-crystals that settle on cells, causing physical stress (false toxicity) rather than biochemical activity.

  • Solution: Use an Intermediate Dilution Step (described in Protocol 2).

Workflow Visualization

The following diagram outlines the critical path from powder to cell treatment, highlighting the "Danger Zone" where precipitation occurs.

StockPrepWorkflow cluster_danger CRITICAL PRECIPITATION ZONE Powder Lyophilized Powder (Store -20°C, Desiccated) Weigh Weighing (Amber Vial, Antistatic) Powder->Weigh Warm to RT Solubilization Solubilization (100% DMSO, Vortex + Sonicate) Weigh->Solubilization Add DMSO Stock Master Stock (20-50 mM) (Amber, -80°C) Solubilization->Stock Sterile Filter (PTFE) Intermediate Intermediate Dilution (10x Working Conc in Media) Stock->Intermediate Dropwise Addition (Vortexing) Culture Cell Culture Well (Final DMSO < 0.1%) Intermediate->Culture Final Dilution

Figure 1: Optimized workflow for hydrophobic compound preparation. The "Intermediate Dilution" step is the critical control point to prevent crystal formation.

Protocol 1: Preparation of Master Stock Solution (50 mM)

Objective: Create a sterile, high-concentration stock in 100% DMSO.

Materials:

  • This compound powder.

  • Anhydrous DMSO (Cell Culture Grade, ≥99.9%).

  • Amber glass vials (borosilicate).

  • 0.22 µm PTFE Syringe Filter (Do NOT use Nylon or Cellulose Acetate; DMSO dissolves them).

  • Ultrasonic water bath.

Step-by-Step:

  • Equilibration: Remove the product vial from the freezer and allow it to warm to room temperature (approx. 30 mins) before opening. This prevents condensation from forming inside the vial, which hydrolyzes the compound.

  • Weighing: Weigh approximately 3.3 mg of powder into a sterile amber glass vial.

    • Calculation: To achieve 50 mM in 200 µL DMSO:

      
      
      
      
      
  • Solubilization: Add 200 µL of sterile DMSO.

  • Agitation: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at 37°C for 5–10 minutes. The solution must be optically clear.

  • Sterilization: Filter the DMSO solution through a 0.22 µm PTFE filter into a fresh sterile amber vial.

    • Note: Expect ~10-20 µL volume loss in the filter dead volume.

  • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -80°C (stable for 6 months).

Protocol 2: Dilution for Cell Treatment (The "Intermediate" Method)

Objective: Dilute stock to working concentration (e.g., 10 µM) without precipitation.

The Rule of 200: The jump from 100% DMSO to aqueous media is too harsh. Use an intermediate step.

  • Prepare Media: Warm culture media (e.g., DMEM + 10% FBS) to 37°C.

  • Calculate Limits: Ensure final DMSO concentration is < 0.1% (v/v) to avoid solvent toxicity.

    • Example: To treat 10 mL of cells at 10 µM using a 50 mM stock:

    • Dilution Factor = 50,000 µM / 10 µM = 5000x.

    • Volume of Stock needed = 10,000 µL / 5000 = 2 µL.

  • Direct Spiking (Risky): Adding 2 µL directly to 10 mL often causes the 2 µL droplet to precipitate instantly upon contact.

  • Recommended Intermediate Step:

    • Take 2 µL of 50 mM Stock.

    • Add to 200 µL of sterile media in a microtube while vortexing simultaneously .

    • Result: A 500 µM solution in ~1% DMSO. Inspect for turbidity.

    • Add this entire 202 µL mixture to the final 10 mL culture dish.

    • Final Conc: ~10 µM drug, ~0.02% DMSO.

Biological Context & Mechanism

Understanding the pathway helps in designing the correct incubation times. Ellagic acid derivatives, including the 3,4'-dimethyl isomer, typically act via apoptotic induction and Wnt signaling modulation.

SignalingPathway cluster_cell Intracellular Mechanisms Drug This compound Wnt Wnt Signaling (WNT16) Drug->Wnt Inhibits Caspase Caspase-3/9 Activation Drug->Caspase Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Drug->Bax Upregulates Apoptosis Apoptosis / Growth Arrest Wnt->Apoptosis Reduced Proliferation Caspase->Apoptosis Execution Bax->Caspase Mitochondrial Release

Figure 2: Proposed mechanism of action. The compound downregulates survival factors (Wnt, Bcl-2) and promotes apoptotic cascades.

Troubleshooting & QC

ObservationDiagnosisCorrective Action
Cloudiness upon adding DMSO Saturation reachedSonicate at 37°C for 10 mins. If persistent, dilute to 25 mM.
Crystals on cells (Microscopy) "Solvent Shock"Use the Intermediate Dilution method (Protocol 2). Do not add cold media to cells.
Yellowing of Stock OxidationCheck pH of DMSO (should be neutral). Discard if stored >6 months.
High Cell Death in Controls DMSO ToxicityEnsure final DMSO < 0.1%.[1] Include a "Vehicle Control" (DMSO only) in all assays.

References

  • PubChem. (2023). 3,3'-Di-O-methylellagic acid (Compound Summary). National Library of Medicine. Link[2]

    • Note: Provides physicochemical constants (MW, H-bond donors) applicable to the 3,4' isomer.
  • González-Sarrías, A., et al. (2015). The Ellagic Acid Derivative 4,4′-Di-O-Methylellagic Acid Efficiently Inhibits Colon Cancer Cell Growth through a Mechanism Involving WNT16.[3] Journal of Pharmacology and Experimental Therapeutics. Link

    • Note: Establishes the Wnt signaling inhibition and antiproliferative protocols for dimethyl ellagic acid deriv
  • SelleckChem. (n.d.). Preparation of Hydrophobic Compound Stock Solutions.[4]Link

    • Note: Standard operating procedures for DMSO solubilization and sonic
  • Emulate Bio. (n.d.). Protocol for Compound Treatment and Stock Solution Preparation.[1][5]Link

    • Note: Authoritative guide on DMSO limits (<0.1%) and preventing precipitation in microfluidic/cell culture systems.

Sources

Application Note: High-Recovery Solid-Phase Extraction (SPE) of 3,4'-Di-O-methylellagic Acid from Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The Analyte and Clinical Significance

3,4'-Di-O-methylellagic acid (3,4'-DMEA) is a methylated metabolite of Ellagic Acid (EA), a polyphenol abundant in pomegranates, berries, and walnuts. Following ingestion, EA undergoes extensive metabolism by the gut microbiota (forming urolithins) and phase II enzymes (forming methyl, glucuronide, and sulfate conjugates). 3,4'-DMEA exhibits significant anti-inflammatory and anti-proliferative properties, making its quantification critical in pharmacokinetic (PK) and bioavailability studies.

The Challenge: Plasma Matrix & Protein Binding

Extracting 3,4'-DMEA from plasma presents two specific challenges:

  • High Protein Binding: Ellagic acid derivatives bind extensively to plasma albumin (>90%). Standard protein precipitation (PPT) often traps the analyte in the pellet, leading to poor recovery (<40%).

  • Ionization State: As a diphenolic lactone, 3,4'-DMEA has acidic protons. Control of pH is vital to suppress ionization during the extraction phase to ensure retention on hydrophobic sorbents.

Methodological Solution

This protocol utilizes Solid-Phase Extraction (SPE) with a Hydrophilic-Lipophilic Balanced (HLB) copolymer. Unlike traditional C18 silica, HLB sorbents remain wettable and provide a dual retention mechanism (hydrophobic and polar interactions), ensuring high recovery of the moderately polar 3,4'-DMEA while effectively removing phospholipids and salts.

Materials & Reagents

Instrumentation
  • SPE Manifold: Positive pressure manifold (recommended for flow control) or Vacuum manifold.

  • LC-MS/MS: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo TSQ) coupled with UHPLC.

  • Evaporator: Nitrogen evaporator (e.g., Turbovap) set to 40°C.

Chemicals[1][2][3][4][5][6][7]
  • Target Standard: this compound (Purity >98%).

  • Internal Standard (IS): Daidzein, Chrysin, or 13C-Ellagic Acid.

  • SPE Cartridges: Waters Oasis HLB (30 mg, 1 cc) or Phenomenex Strata-X (30 mg, 1 cc).

  • Enzymes (Optional for Total Analysis):

    
    -Glucuronidase/Sulfatase (Helix pomatia Type H-1).
    
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Orthophosphoric Acid (

    
    ).
    

Pre-Analytical Considerations & Stability

  • Light Sensitivity: Ellagic acid derivatives are photo-oxidative. All extraction steps should be performed under low light or using amber glassware.

  • Matrix Acidification: To disrupt protein binding and ensure the analyte is in its neutral form (necessary for Reverse Phase retention), the plasma must be acidified to pH < 3.0 prior to loading.

Experimental Protocol

Stock Solution Preparation
  • Dissolve 1 mg of 3,4'-DMEA in 1 mL of DMSO (Stock A: 1 mg/mL).

  • Dilute Stock A with Methanol to create Working Standards (10 ng/mL – 1000 ng/mL).

  • Store at -80°C in amber vials.

Sample Pre-treatment (Hydrolysis & Acidification)

Note: 3,4'-DMEA circulates largely as glucuronides. If "Total" concentration is required, perform Step A. If only "Free" aglycone is needed, skip to Step B.

A. Enzymatic Hydrolysis (For Total Metabolites)

  • Aliquot 100 µL of Plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard solution.

  • Add 100 µL of Acetate Buffer (0.2 M, pH 5.0) containing

    
    -Glucuronidase (1000 units) and Sulfatase.
    
  • Incubate at 37°C for 45 minutes .

B. Protein Disruption & Acidification (Crucial Step)

  • To the hydrolyzed sample (or raw plasma), add 200 µL of 4%

    
      (Phosphoric Acid).
    
    • Why? This lowers pH to ~2.0, neutralizing the phenolic hydroxyls and disrupting albumin-drug complexes.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet gross particulates. Use the supernatant for SPE.[1][2]

Solid-Phase Extraction (SPE) Workflow[9]

We utilize a reversed-phase protocol optimized for phenolic acids.

StepSolvent / ActionVolumeCritical Technical Note
1. Condition Methanol1 mLSolvates the sorbent ligands.
2.[2] Equilibrate 0.1% Formic Acid in Water1 mLMatches the pH of the loading sample.
3. Load Pre-treated Plasma Supernatant~400 µLLoad at slow flow rate (1 mL/min) to maximize adsorption.
4. Wash 1 2% Formic Acid in Water1 mLRemoves salts and unbound proteins.
5. Wash 2 5% Methanol in Water1 mLRemoves moderate polarity interferences without eluting DMEA.
6. Dry Vacuum / Positive Pressure2 minCritical: Remove residual water to facilitate evaporation later.
7. Elute 100% Methanol1 mLElute into a clean glass tube. Apply vacuum to recover all solvent.[3]

Post-Extraction:

  • Evaporate the eluate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase (80:20 Water:Methanol with 0.1% FA).

  • Vortex and transfer to LC vial with insert.

Workflow Visualization

SPE_Workflow cluster_SPE SPE Process (HLB Sorbent) Plasma Plasma Sample (100 µL) IS_Add Add Internal Standard (Daidzein/Chrysin) Plasma->IS_Add Hydrolysis Enzymatic Hydrolysis (Glucuronidase, 37°C, 45m) IS_Add->Hydrolysis Acidification Acidification (4% H3PO4) pH < 3.0 Hydrolysis->Acidification Condition Condition: 1 mL MeOH 1 mL 0.1% FA Load Load Sample (Slow Flow) Acidification->Load Condition->Load Prep Wash Wash: 1. 2% FA (Salts) 2. 5% MeOH (Interference) Load->Wash Elute Elute: 1 mL 100% MeOH Wash->Elute Evap Evaporate & Reconstitute (N2 at 40°C) Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Caption: Step-by-step SPE workflow for 3,4'-DMEA extraction from plasma, highlighting the critical acidification step.

LC-MS/MS Analytical Conditions

To validate the extraction, the following chromatographic and mass spectrometric conditions are recommended.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][4][5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: Linear gradient to 90% B

    • 5-6 min: Hold 90% B

    • 6.1 min: Re-equilibrate 10% B

  • Flow Rate: 0.3 mL/min.[5]

  • Ionization: Electrospray Ionization (ESI) in Negative Mode . (Phenolic protons ionize best in negative mode).

MRM Transitions (Example):

  • 3,4'-DMEA: m/z 329.0

    
     314.0 (Loss of methyl group) or 299.0.
    
  • Ellagic Acid: m/z 300.9

    
     185.0.
    

Validation & Quality Control

Recovery Calculation

Absolute recovery should be assessed at Low (10 ng/mL), Medium (100 ng/mL), and High (800 ng/mL) QC levels.



Target Recovery: > 80% is achievable with this HLB protocol.
Matrix Effect


  • Value < 1.0 indicates Ion Suppression.

  • Value > 1.0 indicates Ion Enhancement.

  • Optimization: If suppression is >20%, increase the wash volume or switch to a stronger wash solvent (e.g., 10% Methanol) during SPE.

Linearity

The method is linear over the range of 1 ng/mL to 1000 ng/mL (


) using a 

weighted regression.

Troubleshooting "Expert Tips"

IssueProbable CauseSolution
Low Recovery Protein BindingEnsure

is added before loading. The pH must be < 3.0 to break albumin complexes.
High Backpressure Clogged CartridgeCentrifuge the hydrolyzed plasma at higher speed (14,000 x g) before loading.
Peak Tailing Secondary InteractionsAdd 0.1% Formic Acid to the Elution solvent (MeOH) to ensure full protonation during elution.
Signal Drift Evaporation LossUse an Internal Standard (IS) added at the very beginning (Step 4.2) to compensate for volume errors.

References

  • Seeram, N. P., et al. (2006). Pomegranate Juice Ellagitannin Metabolites Are Present in Human Plasma and Some Persist in Urine for Up to 48 Hours. The Journal of Nutrition.[6]

  • González-Sarrías, A., et al. (2015). The ellagic acid derivative 4,4'-di-O-methylellagic acid efficiently inhibits colon cancer cell growth through a mechanism involving WNT16. Journal of Pharmacology and Experimental Therapeutics.

  • Yan, Y., et al. (2014). Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[7] Molecules.

  • Thermo Fisher Scientific. Solid Phase Extraction Guide: Method Development and Troubleshooting.

Sources

recrystallization techniques for high-purity 3,4'-Di-O-methylellagic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3,4'-Di-O-methylellagic acid (3,4'-DMEA) presents a unique purification challenge due to its rigid planar structure, high melting point (>280°C), and extreme insolubility in common organic solvents.[1] Unlike its symmetrical isomer (3,3'-Di-O-methylellagic acid), the unsymmetrical 3,4'-DMEA exhibits distinct crystal packing forces that complicate standard purification.[1] This guide outlines two validated recrystallization protocols—Solvent-Anti-Solvent Displacement (DMSO/Water) and High-Temperature Solvolysis (Pyridine/Ethanol) —designed to achieve pharmaceutical-grade purity (>98%) while effectively removing regioisomeric impurities and residual high-boiling solvents.[1]

Introduction: The Solubility Paradox

Ellagic acid derivatives are notorious in medicinal chemistry for their "brick-dust" physicochemical properties.[1] The methylation of the 3 and 4' hydroxyl groups breaks the symmetry of the parent ellagic acid, yet the molecule retains significant


-

stacking capability.[1]

Why Recrystallization Fails with Standard Solvents:

  • Methanol/Ethanol/Acetonitrile: 3,4'-DMEA is sparingly soluble even at boiling points, leading to amorphous precipitation rather than crystallization.[1]

  • THF/Ethyl Acetate: Insufficient dielectric constant to disrupt intermolecular hydrogen bonding.[1]

  • The Isomer Challenge: Synthetic methylation often yields a mixture of 3,3' (major, symmetrical) and 3,4' (minor, unsymmetrical) isomers.[1] While chromatography is required for initial separation, recrystallization is the critical step for removing trace isomer contamination and achieving defined crystal morphology for bioavailability studies.[1]

Strategic Solvent Selection

Success depends on utilizing solvents with high dipole moments to solvate the core, followed by controlled displacement.[1]

Solvent SystemRoleMechanism of ActionSuitability
DMSO Primary SolventDisrupts strong H-bonds; high solubility at >60°C.High Yield (Method A)
Pyridine Primary Solvent

-electron interaction aids dissolution; forms weak solvates.[1]
High Purity (Method B)
Water Anti-SolventIncreases polarity sharply, forcing hydrophobic precipitation.[1]Rapid precipitation (Amorphous risk)
Methanol Anti-SolventModerate polarity change; allows slower crystal growth.[1]Crystal growth (High quality)

Experimental Protocols

Method A: The DMSO/Water Displacement (High Yield)

Best for: Removing inorganic salts, polar byproducts, and bulk purification of crude isolates.[1]

Reagents:

  • Crude 3,4'-DMEA

  • Dimethyl sulfoxide (DMSO), anhydrous, >99.9%[1]

  • Deionized Water (18.2 MΩ)[1]

Protocol:

  • Dissolution: Suspend crude 3,4'-DMEA (1.0 g) in DMSO (15 mL). Heat to 80–90°C with vigorous magnetic stirring. The solution should become clear and amber-colored.[1]

    • Note: If turbidity persists, filter hot through a sintered glass funnel (Grade 3) to remove inorganic insolubles.[1]

  • Nucleation: Allow the solution to cool slowly to 40°C .

  • Displacement: Add warm water (50°C) dropwise to the stirring DMSO solution.

    • Critical Point: Add water until a persistent "cloud point" is reached (approx. 3-5 mL).[1] Stop stirring and let it stand for 10 minutes.

  • Crystallization: Continue adding water slowly (total volume 15 mL) over 30 minutes. Cool the mixture to 4°C for 4 hours.

  • Isolation: Filter the off-white precipitate under vacuum.

  • Washing: Wash the cake 3x with warm water to remove residual DMSO.

  • Drying: Lyophilize (Freeze-dry) for 24 hours. Heat drying is ineffective for removing trapped DMSO.

Method B: The Pyridine/Ethanol Solvolysis (High Crystal Quality)

Best for: Final polishing, removing trace 3,3'-isomer, and generating X-ray quality crystals.[1]

Reagents:

  • Pre-purified 3,4'-DMEA (>90%)[1]

  • Pyridine (Reagent Grade)[1]

  • Absolute Ethanol[1]

Protocol:

  • Reflux: Dissolve 3,4'-DMEA (500 mg) in Pyridine (10 mL) at reflux (115°C ). Ensure complete dissolution.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-heated glass funnel to remove dust/fibers.[1]

  • Anti-Solvent Addition: While keeping the pyridine solution near boiling, slowly add boiling Ethanol (20 mL) down the sidewall of the flask.

  • Slow Cooling: Wrap the flask in aluminum foil and a towel (insulation) to allow cooling to room temperature over 12–16 hours .

  • Harvesting: Pale yellow needles will form. Cool to 0°C for 1 hour to maximize yield.

  • Washing: Filter and wash with cold Ethanol (to remove Pyridine).[1]

  • Desolvation: Dry in a vacuum oven at 60°C for 48 hours.

    • Caution: Pyridine can form solvates.[1] Verify solvent removal via NMR or TGA.[1]

Workflow Visualization

The following diagram illustrates the decision logic and process flow for purifying 3,4'-DMEA.

Recrystallization_Workflow Start Crude 3,4'-DMEA (Mixture with 3,3'-isomer) Purity_Check Purity Analysis (HPLC) Isomer Ratio? Start->Purity_Check High_Impurity High Impurity (<85% Target) Purity_Check->High_Impurity Low Purity Recryst_Decision Select Method Purity_Check->Recryst_Decision High Purity (>85%) Pre_Purification Column Chromatography (Sephadex LH-20 / MeOH) High_Impurity->Pre_Purification Pre_Purification->Recryst_Decision Method_A Method A: DMSO/Water (Bulk Cleanup) Recryst_Decision->Method_A Remove Salts/Bulk Method_B Method B: Pyridine/EtOH (Crystal Polish) Recryst_Decision->Method_B Remove Isomers Process_A 1. Dissolve in DMSO (90°C) 2. Filter Hot 3. Add Warm Water (Cloud Point) 4. Cool to 4°C Method_A->Process_A Process_B 1. Reflux in Pyridine (115°C) 2. Add Boiling EtOH 3. Slow Cool (12h) 4. Filter Needles Method_B->Process_B Validation Validation: 1. 1H-NMR (Regiochem) 2. TGA (Solvent residue) Process_A->Validation Process_B->Validation

Caption: Decision matrix for selecting the optimal purification route based on input purity and desired outcome.

Analytical Validation & Troubleshooting

Validating Regiochemistry (3,4' vs 3,3')

Standard HPLC may not fully resolve the isomers.[1] 1H-NMR (DMSO-d6) is the gold standard:

  • 3,3'-DMEA (Symmetrical): Shows simplified aromatic signals (equivalent protons).[1]

  • 3,4'-DMEA (Unsymmetrical): Shows distinct, non-equivalent aromatic protons in the ellagic core.[1] Look for specific HMBC correlations between the methoxy protons and the C-3/C-4' carbons [1].

Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Water added too fast or solution too hot.[1]Re-heat to dissolve oil; add anti-solvent slower; seed with pure crystal.
Gel Formation Concentration too high in DMSO.[1]Dilute initial DMSO solution by 20% before cooling.[1]
Yellowing/Degradation Oxidation at high temp (Pyridine method).[1]Perform recrystallization under Nitrogen (

) atmosphere.[1]
Residual Solvent DMSO/Pyridine trapped in lattice.[1]Do not heat dry. Use lyophilization (DMSO) or extended high-vac drying (Pyridine).[1]

References

  • Isolation and Characterization of Ellagic Acid Derivatives: Huber, W. et al. "Isolation, purification and identification of ellagic acid derivatives... from Anisophyllea dichostyla."[1] Food and Chemical Toxicology, 2006.[1][2] [Link]

  • Structural Elucidation of Methylated Ellagic Acids: Silva, C. et al. "Phytochemical investigation of Siphoneugena densiflora."[1] Química Nova, 2006.[1][2] (Details NMR distinctions between 3,3' and 3,4' isomers). [Link]

  • General Recrystallization Techniques for Low-Solubility Polyphenols: University of Wisconsin-Madison, Dept of Chemistry. "Recrystallization Protocols." [Link]

  • PubChem Compound Summary: 3,3'-Di-O-methylellagic acid (Isomer Comparison): National Library of Medicine. (Used for physicochemical property comparison). [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,4'-Di-O-methylellagic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,4'-Di-O-methylellagic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. Our approach is rooted in established chemical principles to provide you with a robust framework for success.

Introduction to the Synthesis of this compound

This compound is a derivative of ellagic acid, a naturally occurring polyphenol with a range of biological activities. The selective methylation of ellagic acid presents a significant synthetic challenge due to the presence of four phenolic hydroxyl groups with similar reactivity. Achieving the desired 3,4'-di-substituted product requires careful control of reaction conditions to manage regioselectivity and minimize the formation of undesired isomers and over-methylated byproducts. This guide will provide a representative synthetic protocol and address the common issues encountered during this process.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low to No Yield of the Desired Product

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows primarily unreacted ellagic acid.

  • Minimal to no product is isolated after workup and purification.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Incomplete Deprotonation The phenolic hydroxyl groups of ellagic acid must be deprotonated to form the more nucleophilic phenoxide ions for the methylation reaction to proceed. Insufficient or an inappropriate base can lead to incomplete deprotonation.Select an appropriate base: Use a strong enough base to deprotonate the phenolic hydroxyls. Potassium carbonate (K₂CO₃) is commonly used. Ensure the base is anhydrous, as water can consume the base and hinder the reaction. Optimize base equivalents: Use a molar excess of the base (e.g., 2.5-3 equivalents per equivalent of ellagic acid) to ensure complete deprotonation.
Low Reactivity of Methylating Agent The choice of methylating agent is critical. While safer alternatives exist, they may require more forcing conditions.Dimethyl sulfate (DMS): A highly effective but toxic methylating agent. Use with appropriate safety precautions. Diazomethane: Highly effective and often gives clean reactions but is explosive and toxic, requiring specialized handling.[1][2][3] Dimethyl carbonate (DMC): A greener alternative, but typically requires higher temperatures and longer reaction times.[4][5]
Poor Solubility of Ellagic Acid Ellagic acid is poorly soluble in many common organic solvents, which can severely limit reaction rates.[6]Solvent selection: Use a polar aprotic solvent that can dissolve both the ellagic acid salt and the methylating agent. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are common choices. Ensure the solvent is anhydrous.
Reaction Temperature Too Low O-methylation reactions often require elevated temperatures to proceed at a reasonable rate, especially with less reactive methylating agents like DMC.Optimize temperature: For reactions with DMS, a temperature range of 60-80 °C is a good starting point. For DMC, temperatures may need to be significantly higher (e.g., 120-160 °C).[4]
Issue 2: Poor Regioselectivity - Mixture of Isomers

Symptoms:

  • ¹H NMR and/or LC-MS analysis of the purified product shows the presence of multiple di-O-methylated isomers (e.g., 3,3'- and 4,4'-Di-O-methylellagic acid) in significant quantities.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Similar Reactivity of Hydroxyl Groups The four phenolic hydroxyl groups on ellagic acid have similar pKa values, making it challenging to selectively methylate the 3 and 4' positions.Employ a protecting group strategy: This is the most robust approach to ensure high regioselectivity. A common strategy involves protecting the more reactive 3 and 3' hydroxyls, methylating the remaining hydroxyls, and then deprotecting. However, for a direct di-methylation, fine-tuning the reaction conditions is key.[7]
Influence of Base and Solvent The choice of base and solvent can influence the regioselectivity of the reaction. The counterion of the base and the polarity of the solvent can affect the nucleophilicity of the different phenoxide ions.[8]Screen different bases and solvents: Experiment with different alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and a range of polar aprotic solvents (DMF, DMSO, acetonitrile) to find the optimal combination for maximizing the yield of the desired 3,4'-isomer.
Reaction Time and Temperature Prolonged reaction times or excessively high temperatures can lead to scrambling of methyl groups or methylation of less reactive hydroxyls, reducing regioselectivity.Monitor the reaction closely: Use TLC or LC-MS to track the progress of the reaction and stop it once the formation of the desired product is maximized and the formation of byproducts begins to increase.
Issue 3: Formation of Over-Methylated Byproducts

Symptoms:

  • LC-MS analysis of the crude reaction mixture shows the presence of tri- and tetra-O-methylated ellagic acid.

  • Purification is complicated by the presence of these closely related byproducts.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Excess Methylating Agent Using a large excess of the methylating agent will inevitably lead to the methylation of more than two hydroxyl groups.Control stoichiometry: Carefully control the amount of methylating agent used. Start with 2.0-2.2 equivalents per equivalent of ellagic acid.
Prolonged Reaction Time Leaving the reaction to proceed for too long, even with stoichiometric amounts of the methylating agent, can lead to the formation of over-methylated products.Reaction monitoring: As mentioned previously, monitor the reaction progress and quench it at the optimal time.
Issue 4: Difficulty in Product Purification

Symptoms:

  • Column chromatography fails to provide a clean separation of the desired product from isomers and other byproducts.

  • The isolated product is of low purity as determined by NMR or HPLC.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Similar Polarity of Isomers The various di-O-methylated isomers of ellagic acid have very similar polarities, making their separation by standard silica gel chromatography challenging.[9]Utilize High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is often the most effective method for separating closely related isomers. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. Optimize column chromatography: If HPLC is not an option, experiment with different solvent systems for silica gel chromatography. A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) may provide better separation. Consider using specialized stationary phases.[10][11]
Presence of Insoluble Impurities The crude reaction mixture may contain insoluble inorganic salts from the base, which can interfere with purification.Aqueous workup: Ensure a thorough aqueous workup to remove inorganic salts before attempting chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a direct synthesis protocol for this compound?

A1: Based on the synthesis of related compounds, a representative protocol would be:

Step-by-Step Methodology: Synthesis of this compound

  • Drying: Dry ellagic acid and potassium carbonate (K₂CO₃) under high vacuum at an elevated temperature (e.g., 100 °C) for several hours to remove any residual water.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add ellagic acid (1 equivalent).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.5 equivalents) and anhydrous N,N-Dimethylformamide (DMF).

  • Methylation: Stir the suspension at room temperature for 30 minutes, then add dimethyl sulfate (DMS) (2.1 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to 70 °C and monitor the progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and quench by the slow addition of water.

  • Workup: Acidify the mixture with 1M HCl to pH 3-4 and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative HPLC or column chromatography on silica gel.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is essential:

  • ¹H and ¹³C NMR: This will confirm the structure of the compound and can be used to assess purity by identifying signals from impurities.[7][8][12][13]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.[1][12]

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing purity and can be used to quantify the percentage of the desired product.[12]

Q3: Are there any "greener" alternatives to dimethyl sulfate?

A3: Yes, dimethyl carbonate (DMC) is a more environmentally friendly methylating agent. However, it is less reactive and typically requires higher reaction temperatures (120-160 °C) and may require the use of a phase-transfer catalyst.[4][5]

Q4: What is the rationale behind using a polar aprotic solvent like DMF or DMSO?

A4: Polar aprotic solvents are used for several reasons:

  • They can dissolve the polar ellagic acid salt (the phenoxide).

  • They are stable to the basic reaction conditions.

  • They do not have acidic protons that can interfere with the reaction.

  • They can help to solvate the cation of the base, making the phenoxide anion more nucleophilic.

Visualizing the Workflow and Troubleshooting

General Synthesis Workflow

SynthesisWorkflow EA Ellagic Acid Reaction Reaction (Heating & Stirring) EA->Reaction 1. Add Base & Solvent BaseSolvent Base (e.g., K₂CO₃) Solvent (e.g., DMF) BaseSolvent->Reaction MethylatingAgent Methylating Agent (e.g., DMS) MethylatingAgent->Reaction 2. Add Methylating Agent Workup Aqueous Workup & Extraction Reaction->Workup 3. Quench & Extract Purification Purification (HPLC / Column Chrom.) Workup->Purification 4. Isolate Crude Product Product This compound Purification->Product 5. Isolate Pure Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered LowYield Low Yield Start->LowYield PoorSelectivity Poor Regioselectivity Start->PoorSelectivity OverMethylation Over-methylation Start->OverMethylation PurificationIssues Purification Difficulty Start->PurificationIssues CheckBase Check Base: - Anhydrous? - Sufficient Equivalents? LowYield->CheckBase ProtectingGroup Consider Protecting Group Strategy PoorSelectivity->ProtectingGroup ScreenConditions Screen Bases & Solvents PoorSelectivity->ScreenConditions MonitorTime Optimize Reaction Time PoorSelectivity->MonitorTime CheckStoichiometry Check Methylating Agent Stoichiometry OverMethylation->CheckStoichiometry UseHPLC Use Preparative HPLC PurificationIssues->UseHPLC OptimizeColumn Optimize Column Chromatography PurificationIssues->OptimizeColumn CheckSolvent Check Solvent: - Anhydrous? - Good Solubility? CheckBase->CheckSolvent CheckTemp Check Reaction Temp: - High enough? CheckSolvent->CheckTemp MonitorReaction Monitor Reaction Closely CheckStoichiometry->MonitorReaction

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • A detailed study on the effect of different solvents and bases on the... - ResearchGate. Available at: [Link]

  • Diazomethane - Organic Syntheses Procedure. Available at: [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]

  • Separation, Purification, Structural Characterization and Hypoglycemic Effect Study of Homogeneous Mori fructus Polysaccharide - MDPI. Available at: [Link]

  • Chemical structure of 3,3′-di-O-methyl ellagic acid-4 - ResearchGate. Available at: [Link]

  • A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed. Available at: [Link]

  • Methylation of Phenolic Aldehydes by Trimethyl Phosphate. Available at: [Link]

  • diazomethane - Organic Syntheses Procedure. Available at: [Link]

  • Selective O-methylating conditions? : r/Chempros - Reddit. Available at: [Link]

  • Separation methods: Chromatography. Available at: [Link]

  • How to purify polyphenols from crude extract of plants? | ResearchGate. Available at: [Link]

  • Synthesis of ellagic acid O-alkyl derivatives and isolation of ellagic acid as a tetrahexanoyl derivative from Fragaria ananassa - PubMed. Available at: [Link]

  • Diazomethane - Wikipedia. Available at: [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions - MicroSolv. Available at: [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Available at: [Link]

  • The Selective Alkylation of Polyphenols. II. Methylation of 7-, 4'-, and 3'-Hydroxyl Groups in Flavonols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Novel Synthesis & Applications of Diazomethane - Manouchehr Saljoughian - Grantome. Available at: [Link]

  • Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid - MDPI. Available at: [Link]

  • (PDF) O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate - ResearchGate. Available at: [Link]

  • Methylated polyphenols are poor "chemical" antioxidants but can still effectively protect cells from hydrogen peroxide-induced cytotoxicity - PubMed. Available at: [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. Available at: [Link]

  • Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Available at: [Link]

  • Structure of 3,4,3′-Tri-O-methyl ellagic acid (2). - ResearchGate. Available at: [Link]

  • Methods of purification of raw polyphenol extract for chromatographic analysis - Biblioteka Nauki. Available at: [Link]

  • O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system | Request PDF - ResearchGate. Available at: [Link]

  • Ellagic acid inhibits adipocyte differentiation through coactivator-associated arginine methyltransferase 1-mediated chromatin modification - DigitalCommons@UNL. Available at: [Link]

  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC - NIH. Available at: [Link]

  • Dimethyl sulfate - Wikipedia. Available at: [Link]

  • Polyphenols in Plants: Structure, Biosynthesis, Abiotic Stress Regulation, and Practical Applications (Review) - MDPI. Available at: [Link]

  • Mechanism and regioselectivity in methylation of nitronates [CH2NO2]−: resonance vs. inductive effects - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Ellagic acid inhibits EZH2: a potential epigenetic therapeutic molecule for cancer - PubMed. Available at: [Link]

  • HPLC Column for Structual Isomers - NACALAI TESQUE, INC. Available at: [Link]

  • Identification of 3,3′-O-dimethylellagic acid and apigenin as the main antiplasmodial constituents of Endodesmia calophylloides Benth and Hymenostegia afzelii (Oliver.) Harms - PMC - NIH. Available at: [Link]

  • New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3 - Der Pharma Chemica. Available at: [Link]

  • Techniques and modeling of polyphenol extraction from food: a review - PMC. Available at: [Link]

  • Can NMR-HetCA be a Reliable Prediction Tool for the Direct Identification of Bioactive Substances in Complex Mixtures? - PMC. Available at: [Link]

  • A modified method for esterification of some polyhydroxy aromatic acids. Available at: [Link]

  • Protecting group deprotection and late-stage selective O-sulfation for... - ResearchGate. Available at: [Link]

  • Dietary Polyphenols Remodel DNA Methylation Patterns of NRF2 in Chronic Disease - PMC. Available at: [Link]

  • Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Available at: [Link]

  • Challenges and Opportunities in Polyphenol Synthesis | Request PDF - ResearchGate. Available at: [Link]

  • Ellagic acid inhibits adipocyte differentiation through coactivator-associated arginine methyltransferase 1-mediated chromatin modification - PubMed. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Recovery Rates of Methylated Ellagic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with methylated ellagic acids. This guide is designed to provide in-depth troubleshooting strategies for the common and often frustrating issue of low recovery rates during experimental procedures. Drawing upon established scientific principles and field-proven insights, this resource will help you diagnose and resolve the underlying causes of product loss, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm experiencing significantly low yields after the methylation of ellagic acid. What are the most likely causes?

Low recovery rates following the methylation of ellagic acid (EA) are a frequent challenge, often stemming from a combination of factors related to the inherent properties of EA and the reaction conditions. Here's a breakdown of the primary culprits:

  • Incomplete Dissolution of Ellagic Acid: Ellagic acid is notoriously insoluble in many common organic solvents.[1][2] If EA is not fully dissolved before the addition of the methylating agent, the reaction will be heterogeneous and inefficient, leading to a substantial amount of unreacted starting material and consequently, low yields of the methylated product.

  • Suboptimal Reaction Conditions: The choice of base and methylating agent, along with reaction temperature and time, is critical. A base that is not strong enough to deprotonate the phenolic hydroxyl groups of ellagic acid will result in incomplete methylation. Conversely, overly harsh conditions can lead to degradation of the starting material and the desired product.

  • Degradation of Ellagic Acid and its Methylated Derivatives: While ellagic acid is a thermostable molecule, it can be susceptible to degradation under certain conditions, particularly in alkaline solutions where the lactone rings can be hydrolyzed.[3][4] Methylated derivatives may also be sensitive to harsh work-up procedures.

  • Side Reactions: Besides the desired O-methylation, other reactions can occur, such as C-methylation, though this is generally less common. The formation of multiple methylated species (mono-, di-, tri-, and tetra-methylated) is also highly probable, which can complicate purification and lower the recovery of a specific desired product.

Q2: How can I improve the solubility of ellagic acid for more efficient methylation?

Improving the solubility of ellagic acid is the first and most critical step for achieving high methylation efficiency. Consider the following strategies:

  • Solvent Selection: While sparingly soluble in water and alcohols, ellagic acid shows better solubility in polar aprotic solvents.

    • Recommended Solvents: N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are effective solvents for dissolving ellagic acid.[5]

    • Co-solvent Systems: Using a mixture of solvents can also be beneficial. For instance, a combination of DMF and acetone or DMSO and methanol might provide the necessary solubility while being compatible with your chosen methylation chemistry.

  • Use of a Strong Base: A strong base not only facilitates the deprotonation of the hydroxyl groups but also helps to solubilize ellagic acid by forming the corresponding phenoxide salts, which are generally more soluble in polar aprotic solvents. Common choices include sodium hydride (NaH) or potassium carbonate (K2CO3).

  • Temperature: Gently heating the mixture can aid in the dissolution of ellagic acid. However, be cautious not to exceed the thermal stability limits of your reactants and solvents.

Table 1: Solubility of Ellagic Acid in Various Solvents

SolventSolubilityReference
WaterVery low (approx. 9.7 µg/mL)[5]
MethanolSparingly soluble[1]
EthanolSparingly soluble[1]
AcetoneSlightly soluble
Dimethyl Sulfoxide (DMSO)Soluble[5]
N-methyl-2-pyrrolidone (NMP)Highly soluble[5]
Dimethylformamide (DMF)Soluble
Q3: My crude product is a complex mixture of different methylated species. How can I optimize the purification to isolate my target compound?

The separation of a mixture of methylated ellagic acids requires a robust purification strategy, typically involving chromatography. Here’s how to approach this:

  • Column Chromatography: This is the most common method for purifying multi-gram quantities of your product.

    • Stationary Phase: Silica gel is a standard choice.

    • Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent. This will allow for the sequential elution of your methylated derivatives, with the more methylated (and thus less polar) compounds eluting first.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For smaller quantities and higher purity, prep-HPLC is the ideal choice.

    • Column: A reversed-phase C18 column is typically used for separating phenolic compounds.

    • Mobile Phase: A gradient of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile is effective.

  • Recrystallization: If you can isolate a fraction that is rich in your desired compound, recrystallization can be a powerful final purification step. The choice of solvent is critical and will require some experimentation.

Workflow for Purification of Methylated Ellagic Acids

G cluster_0 Crude Product cluster_1 Initial Purification cluster_2 Fraction Analysis & High-Purity Purification cluster_3 Final Product Crude Crude Methylated EA Mixture ColumnChromatography Silica Gel Column Chromatography (Gradient Elution) Crude->ColumnChromatography Load onto column TLC_HPLC TLC/HPLC Analysis of Fractions ColumnChromatography->TLC_HPLC Collect & analyze fractions Prep_HPLC Preparative HPLC (for high purity) TLC_HPLC->Prep_HPLC Pool desired fractions Recrystallization Recrystallization (optional) TLC_HPLC->Recrystallization If suitable fraction PureProduct Pure Methylated Ellagic Acid Prep_HPLC->PureProduct Collect pure compound Recrystallization->PureProduct G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up cluster_3 Product EA_DMF Dissolve Ellagic Acid in anhy. DMF Add_Base Add Base (e.g., K2CO3) at 0°C EA_DMF->Add_Base Add_Me_Agent Add Methylating Agent at 0°C Add_Base->Add_Me_Agent Stir Stir at Room Temperature (12-24h) Add_Me_Agent->Stir Quench Quench with Cold Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Crude_Product Crude Methylated Product Concentrate->Crude_Product

Sources

Technical Support Center: Minimizing Matrix Effects in 3,4'-Di-O-methylellagic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-34DMEA-OPT Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary

Analyzing 3,4'-Di-O-methylellagic acid (3,4'-DMEA) presents a distinct bioanalytical challenge compared to its parent compound, ellagic acid. The methylation of the hydroxyl groups significantly increases lipophilicity (


), causing the analyte to elute later in reverse-phase chromatography.

The Critical Risk: This retention shift pushes 3,4'-DMEA directly into the "danger zone" where endogenous phospholipids (glycerophosphocholines and lysophosphatidylcholines) elute. In biological fluids like plasma or urine, these co-eluting lipids compete for charge in the electrospray ionization (ESI) source, leading to severe signal suppression (Matrix Effects).

This guide provides a self-validating workflow to isolate, separate, and quantify 3,4'-DMEA with high integrity.

Module 1: Sample Preparation (The First Line of Defense)

User Issue: "I am using protein precipitation (PPT) with acetonitrile, but my internal standard response is variable between patients."

Root Cause: Protein precipitation removes proteins but leaves >95% of phospholipids in the supernatant. These lipids co-elute with 3,4'-DMEA, causing variable ion suppression.

The Solution: Phospholipid Removal Strategies[1][2]

For 3,4'-DMEA, simple PPT is insufficient. You must transition to Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) .

Protocol A: Polymeric Mixed-Mode SPE (Recommended)

Why: Uses both hydrophobic retention (for the organic backbone) and ion exchange (to wash away interferences).

  • Load: Dilute plasma 1:1 with 4%

    
    . Load onto a Polymeric Mixed-Mode Anion Exchange (MAX)  cartridge.
    
    • Mechanism:[1][2][3][4][5] 3,4'-DMEA (weak acid, pKa ~7-8) becomes neutral/deprotonated depending on pH. A MAX cartridge allows you to lock the analyte while washing away neutrals and lipids.

  • Wash 1 (Aqueous): 5%

    
     in water. (Removes proteins/salts).[1]
    
  • Wash 2 (Organic): Methanol.[2][3][5] (CRITICAL: This removes neutral phospholipids while the analyte remains bound by ionic interaction).

  • Elute: 2% Formic Acid in Methanol. (Disrupts the ionic bond, releasing 3,4'-DMEA).

Protocol B: Phospholipid Removal Plates (High Throughput)

Why: If SPE is too slow, use "Hybrid" precipitation plates (e.g., HybridSPE or Ostro). These contain a zirconia-coated silica bed that selectively Lewis-acid binds to the phosphate group of phospholipids, filtering them out while 3,4'-DMEA passes through.

Decision Matrix: Choosing Your Prep

SamplePrep Start Start: Biological Matrix Throughput Requirement: High Throughput? Start->Throughput Sensitivity Requirement: Ultra-Trace (<1 ng/mL)? Throughput->Sensitivity No PL_Removal PL Removal Plates (Zirconia/Lewis Acid) Throughput->PL_Removal Yes SPE Mixed-Mode SPE (MAX) Gold Standard Cleanliness Sensitivity->SPE Yes (Best Purity) SLE Supported Liquid Extraction (Synthetic Lipophilicity) Sensitivity->SLE No (Simpler Workflow) PPT Protein Precipitation (PPT) RISK: High Matrix Effect PL_Removal->PPT If cost is only factor

Figure 1: Decision tree for selecting sample preparation based on sensitivity and throughput needs.

Module 2: Chromatographic Optimization

User Issue: "I see a large dip in the baseline right where my peak elutes."

Root Cause: This is the "Ion Suppression Zone."[1] You are likely eluting 3,4'-DMEA simultaneously with the phospholipid dump from the column.

The Solution: Orthogonal Separation

Standard C18 columns often fail to resolve methylated polyphenols from lipids.

  • Column Choice: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.

    • Mechanism:[1][3][4] These phases offer

      
       interactions with the aromatic rings of 3,4'-DMEA, increasing its retention and selectivity compared to the aliphatic chains of phospholipids.
      
  • Mobile Phase Modifiers:

    • Use Ammonium Fluoride (0.5 mM) instead of Formic Acid if operating in Negative Mode (see Module 3). It often boosts ionization for phenols while improving peak shape.

  • The "Gradient Flush":

    • Ensure your gradient goes to 95-100% Organic (Acetonitrile) and holds for 2-3 minutes after the analyte elutes. This prevents phospholipids from wrapping around to the next injection ("Ghost Peaks").

Module 3: Mass Spectrometry Tuning

User Issue: "Which ionization mode is best? My positive mode signal is weak."

Root Cause: 3,4'-DMEA is a phenol. It readily loses a proton.

The Solution: Negative Mode ESI
  • Ionization: Operate in ESI Negative Mode (

    
    ) .
    
    • Phenolic hydroxyl groups deprotonate easily. Positive mode (

      
      ) requires forcing a proton onto an electron-rich ring, which is energetically less favorable and prone to higher background noise.
      
  • Internal Standard (IS) Selection:

    • Gold Standard:

      
       or Deuterated 3,4'-DMEA.
      
    • Acceptable Surrogate: Deuterated Ellagic Acid (though retention time will differ significantly).

    • Emergency Surrogate: Propyl Gallate (structurally distinct, but mimics phenolic ionization). Note: Only use if SIL-IS is impossible to source.

Visualizing the Problem: ESI Competition

IonSuppression cluster_mechanism Mechanism of Suppression Droplet ESI Droplet (Limited Surface Charge) GasPhase Mass Spec Inlet Droplet->GasPhase Ion Evaporation Analyte 3,4'-DMEA (Analyte) Analyte->Droplet Enters Matrix Phospholipids (Matrix) Matrix->Droplet Enters Matrix->Droplet Occupies Surface (Blocks Analyte)

Figure 2: Competition mechanism in ESI droplets. Phospholipids (red) occupy the droplet surface, preventing the analyte (green) from entering the gas phase.

Module 4: Validation & Calculation

User Issue: "How do I prove I have eliminated the matrix effect?"

Protocol: You must calculate the Matrix Factor (MF) using the method described by Matuszewski et al.[6]

The Experiment

Prepare three sets of samples:

  • Set A (Neat): Analyte spiked into pure mobile phase.

  • Set B (Post-Extraction Spike): Extracted blank matrix, then spiked with analyte.

  • Set C (Pre-Extraction Spike): Analyte spiked into matrix, then extracted.

The Calculation Table
MetricFormulaInterpretation
Matrix Factor (MF)

< 1.0 : Suppression> 1.0 : Enhancement= 1.0 : No Effect
IS-Normalized MF

Should be close to 1.0 . If not, your IS is not tracking the matrix effect correctly.
Recovery (RE)

Measures extraction efficiency, independent of matrix effect.

Acceptance Criteria: The CV% of the IS-Normalized MF calculated from 6 different lots of plasma/matrix should be < 15% .

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[6][7] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[8]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

Sources

Technical Support Center: Purification of 3,4'-Di-O-methylellagic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Purifying 3,4'-Di-O-methylellagic Acid

This compound is a promising polyphenolic compound, often isolated from natural sources like the stem bark of Anogeissus leiocarpus, and investigated for its potential therapeutic properties.[1][2] However, obtaining this target molecule in high purity from a crude plant extract is a significant challenge. Crude extracts are complex matrices containing a wide array of secondary metabolites, many of which share similar physicochemical properties with the target compound. This guide provides practical, field-proven answers to common issues encountered during the purification process, explaining the causality behind each step to empower researchers to make informed decisions.

Understanding the Impurities

Success in purification begins with understanding what you need to remove. Crude extracts containing this compound are typically contaminated with:

  • Structurally-Related Ellagic Acid Derivatives: Molecules with different methylation patterns (e.g., 3,3'-di-O-methylellagic acid, 3,3',4'-tri-O-methylellagic acid, or the parent ellagic acid) are frequently co-extracted.[3][4]

  • Other Polyphenols: A broad class of compounds including tannins, flavonoids, and phenolic acids that are often abundant in plant material.[5][6]

  • Highly Polar Compounds: Sugars and glycosides which are highly soluble in polar extraction solvents like methanol or ethanol.

  • Non-Polar Compounds: Lipids, waxes, and pigments (like chlorophyll) can be co-extracted, especially if less polar solvents are used in the initial extraction.[7]

  • Process-Related Impurities: These can include residual solvents from the extraction process or by-products from degradation.[8][9]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems in a question-and-answer format, providing both a solution and the scientific reasoning behind it.

Q1: My initial crude extract is a dark, tarry residue. How do I perform an effective initial cleanup?

A1: A tarry consistency indicates a high concentration of diverse impurities. The best first step is a bulk fractionation technique like Liquid-Liquid Extraction (LLE) , also known as solvent partitioning.[10][11]

  • The "Why": LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous and an organic solvent).[10][12] This allows for a rapid, large-scale separation of broad classes of compounds. For your extract, you can dissolve it in a methanol/water mixture and then partition it against a series of organic solvents of increasing polarity.

    • Hexane/Petroleum Ether Wash: This will remove non-polar impurities like lipids and chlorophylls. Your target compound, being moderately polar, will remain in the aqueous methanol phase.

    • Ethyl Acetate Extraction: this compound and other moderately polar polyphenols will preferentially move into the ethyl acetate layer, leaving highly polar sugars and glycosides behind in the aqueous layer.[13] This ethyl acetate fraction is now significantly cleaner and ready for chromatography.

Q2: I'm running a silica gel column, but all my phenolic compounds are eluting together as a single broad peak. How can I improve my separation?

A2: This is a classic selectivity problem. When compounds have very similar polarities, standard silica gel chromatography may not be sufficient. Here are several strategies to improve resolution:

  • Optimize Your Mobile Phase: This is the most critical variable.

    • Reduce the Rate of Polarity Increase: If you are running a gradient (e.g., increasing ethyl acetate in hexane), make the gradient shallower. A slower, more gradual increase in solvent strength gives the compounds more time to interact with the stationary phase, improving separation.

    • Introduce a Third Solvent: Adding a small amount of a third solvent can drastically alter selectivity. For phenolic compounds, adding a small percentage (0.5-1%) of acetic or formic acid to the mobile phase can sharpen peaks by suppressing the ionization of phenolic hydroxyl groups, which reduces tailing on silica gel.[14]

  • Change the Stationary Phase: If mobile phase optimization fails, the interaction mechanism needs to be changed.

    • Reversed-Phase (C18) Chromatography: In this technique, the stationary phase is non-polar (C18 silica), and the mobile phase is polar (e.g., methanol/water or acetonitrile/water). Separation is based on hydrophobicity. This often provides a completely different elution order and better separation for compounds that are difficult to resolve on normal-phase silica.[15][16]

    • Sephadex LH-20: This is an excellent choice for separating polyphenols.[7][15] It separates based on a combination of size exclusion and hydrogen bonding interactions in polar organic solvents like methanol or ethanol. It's particularly effective at separating compounds with different numbers of hydroxyl groups.

Q3: My target compound appears to be degrading or streaking badly on the silica column. What is causing this and how can I prevent it?

A3: Standard silica gel is slightly acidic (pH ~4-5) due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can cause degradation of sensitive compounds or lead to irreversible adsorption, which manifests as streaking or tailing.

  • The "Why": The phenolic hydroxyl groups on your ellagic acid derivative can interact strongly with the acidic silanol groups, leading to the observed issues.

  • The Solutions:

    • Deactivate the Silica Gel: You can neutralize the acidic sites by pre-treating the silica. This can be done by flushing the packed column with your initial, non-polar mobile phase containing a small amount of a base like triethylamine (TEA) (0.5-1%) before loading your sample.[14]

    • Use a Different Stationary Phase: As mentioned in Q2, switching to a less harsh stationary phase like neutral alumina or reversed-phase C18 silica is a highly effective solution.

Q4: I have isolated my compound, but HPLC analysis shows a purity of only 85-90%. What is the best way to achieve >98% purity for analytical or biological testing?

A4: Achieving high purity often requires a final "polishing" step after column chromatography.

  • The "Why": Column chromatography is a bulk separation technique. It is excellent for removing the majority of impurities but may not fully resolve compounds with extremely similar structures.

  • The Solutions:

    • Recrystallization: This is a powerful technique for purifying solid compounds.[17] It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving your impure solid in a minimal amount of a hot, suitable solvent and allowing it to cool slowly, the target compound will form pure crystals, leaving the impurities dissolved in the solvent (mother liquor).[18] Finding the right solvent or solvent system (e.g., methanol/water, ethanol/hexane) is key and often requires some experimentation.[18]

    • Preparative HPLC (Prep-HPLC): This is essentially a scaled-up version of analytical HPLC. It offers very high resolution and is capable of separating compounds with minute structural differences.[3][16] While it is more resource-intensive, it is often the method of choice for obtaining highly pure standards.

Q5: Can I use an acid-base extraction to remove acidic or basic impurities from my ethyl acetate fraction before chromatography?

A5: Yes, this is a very effective and often underutilized cleanup step.

  • The "Why": Acid-base extraction manipulates the solubility of acidic or basic compounds by converting them into their charged salt forms, which are soluble in water but not in organic solvents like ethyl acetate.[19][20][21]

  • The Application:

    • To Remove Basic Impurities (e.g., alkaloids): Wash your ethyl acetate solution with a dilute aqueous acid like 1-5% HCl. The basic impurities will be protonated and move into the aqueous layer.[22][23]

    • To Remove Strongly Acidic Impurities (e.g., carboxylic acids): Wash with a dilute aqueous base like 5% sodium bicarbonate solution. The carboxylic acids will be deprotonated and extracted into the aqueous layer. Your this compound, being a weakly acidic phenol, will largely remain in the ethyl acetate layer.[20]

    • Caution: Using a strong base like sodium hydroxide could potentially deprotonate your target compound as well, causing it to partition into the aqueous layer. Therefore, using a weak base like sodium bicarbonate provides better selectivity.[20]

Visualized Purification Workflow

The following diagram outlines a comprehensive strategy for isolating high-purity this compound from a crude plant extract.

Purification_Workflow Crude_Extract Crude Plant Extract (Tarry Mixture) LLE Step 1: Liquid-Liquid Extraction (LLE) Crude_Extract->LLE Hexane_Wash Hexane Partition LLE->Hexane_Wash Wash EtOAc_Fraction Ethyl Acetate Fraction (Enriched in Polyphenols) LLE->EtOAc_Fraction Extracts Waste2 Polar Impurities (Sugars, Glycosides) LLE->Waste2 Leaves behind Waste1 Non-Polar Impurities (Lipids, Waxes) Hexane_Wash->Waste1 Removes Column_Chromatography Step 2: Column Chromatography EtOAc_Fraction->Column_Chromatography Silica_Gel Option A: Normal Phase (Silica Gel) Column_Chromatography->Silica_Gel Reversed_Phase Option B: Reversed Phase (C18 Silica) Column_Chromatography->Reversed_Phase Fractions Collect & Analyze Fractions (TLC/HPLC) Silica_Gel->Fractions Reversed_Phase->Fractions Impure_Product Combined Fractions (85-95% Purity) Fractions->Impure_Product Pool best fractions Waste3 Other Polyphenols Fractions->Waste3 Separates Polishing Step 3: Final Purification Impure_Product->Polishing Recrystallization Option A: Recrystallization Polishing->Recrystallization Prep_HPLC Option B: Prep-HPLC Polishing->Prep_HPLC Final_Product Pure this compound (>98% Purity) Recrystallization->Final_Product Waste4 Trace Impurities Recrystallization->Waste4 Removes Prep_HPLC->Final_Product Prep_HPLC->Waste4 Removes

Caption: A multi-step workflow for the purification of this compound.

Key Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Initial Cleanup
  • Dissolution: Dissolve 10 g of the crude extract in 200 mL of a methanol:water (80:20 v/v) solution. Sonicate if necessary to ensure complete dissolution.

  • Non-Polar Wash: Transfer the solution to a 1 L separatory funnel. Add 200 mL of n-hexane, shake vigorously for 2 minutes, and allow the layers to separate. Drain the lower aqueous-methanolic layer into a clean flask. Discard the upper hexane layer, which contains non-polar impurities. Repeat this wash one more time.

  • Target Extraction: Return the aqueous-methanolic layer to the separatory funnel. Add 200 mL of ethyl acetate, shake vigorously, and allow the layers to separate. Drain the lower aqueous layer. Collect the upper ethyl acetate layer.

  • Repeat Extraction: Re-extract the aqueous layer two more times with 200 mL portions of ethyl acetate.

  • Combine & Dry: Combine all ethyl acetate fractions. Dry the solution over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to yield the enriched ethyl acetate fraction.

  • Validation: Spot the initial crude extract, the final ethyl acetate fraction, and the final aqueous fraction on a TLC plate to visually confirm the fractionation.

Protocol 2: Silica Gel Flash Column Chromatography
  • Column Packing: Dry-pack a glass column with silica gel (60-120 mesh). The amount of silica should be about 50-100 times the weight of your extract. Settle the silica by tapping the column and then wet it with the initial mobile phase (e.g., 100% n-hexane or dichloromethane).

  • Sample Loading: Dissolve your ethyl acetate fraction (e.g., 1 g) in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb this solution onto a small amount of silica gel (~2-3 g) by evaporating the solvent until a free-flowing powder is obtained. Carefully layer this powder on top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., n-hexane:ethyl acetate 95:5). Gradually increase the polarity of the mobile phase (e.g., 90:10, 85:15, etc.). The rate of increase should be slow to ensure good separation. A typical gradient might increase the ethyl acetate concentration by 5% every 2-3 column volumes.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Monitoring: Analyze the collected fractions using TLC. Spot every few fractions on a TLC plate, develop in a suitable solvent system (e.g., hexane:ethyl acetate 70:30), and visualize under UV light (254 nm and 365 nm).

  • Pooling: Combine the fractions that contain your pure target compound based on the TLC analysis. Evaporate the solvent to obtain the semi-purified product.

Data Presentation: Solvent Properties for Chromatography

The choice of solvent is critical for successful chromatographic separation. This table provides a reference for common solvents.

SolventPolarity IndexEluting Strength (on Silica)Notes
n-Hexane0.1Very WeakExcellent for initial elution of non-polar compounds.
Toluene2.4WeakCan alter selectivity compared to hexane.
Dichloromethane3.1MediumGood general-purpose solvent for dissolving extracts.
Ethyl Acetate4.4Medium-StrongA key solvent for eluting polyphenols.
Acetone5.1StrongUsed for eluting more polar compounds.
Ethanol4.3Very StrongHighly polar; often used with methanol.
Methanol5.1Very StrongUsed to elute highly polar compounds from the column.

References

  • MDPI. (n.d.). Qualitative and Quantitative Comparison of Liquid–Liquid Phase Extraction Using Ethyl Acetate and Liquid–Solid Phase Extraction Using Poly-Benzyl-Resin for Natural Products. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Auctores Publishing. (n.d.). Chromatographic methods for the identification of flavonoids. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Contemporary methods for the extraction and isolation of natural products. Retrieved from [Link]

  • University of Technology, Iraq. (n.d.). Recrystallization. Retrieved from [Link]

  • MDPI. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • Studylib. (n.d.). Acid-Base Extraction: Organic Chemistry Lab Technique. Retrieved from [Link]

  • ResearchGate. (2010). Purification of phenolic flavanoids with flash chromatography. Retrieved from [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • University of Waterloo. (n.d.). Acid and Base Extraction. Retrieved from [Link]

  • IOSR Journal. (n.d.). Isolation and Purification of Flavonoids from the Leaves of Mitracarpushirtus Plant. Retrieved from [Link]

  • Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Preferential crystallization for the purification of similar hydrophobic polyphenols. Retrieved from [Link]

  • PubMed. (2007). Isolation, purification and identification of ellagic acid derivatives, catechins, and procyanidins from the root bark of Anisophyllea dichostyla R. Br. Retrieved from [Link]

  • Phenomenex. (n.d.). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). IMPURITIES AND ITS IMPORTANCE IN PHARMACY. Retrieved from [Link]

  • ResearchGate. (2017). Preferential crystallization for the purification of similar hydrophobic polyphenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). How to purify polyphenols from crude extract of plants? Retrieved from [Link]

  • ResearchGate. (2021). Isolation and characterization of 3,3-di-O-methyl ellagic acid from the root bark of Afzelia africana and its antimicrobial and antioxidant activities. Retrieved from [Link]

  • PharmaTutor. (2012). IMPURITIES AN OVERVIEW. Retrieved from [Link]

  • SpringerLink. (2022). 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2022). The structure of 3,4,3′-tri-O-methylellagic acid. Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). Methods of purification of raw polyphenol extract for chromatographic analysis. Retrieved from [Link]

  • ResearchGate. (2006). Isolation, purification and identification of ellagic acid derivatives, catechins, and procyanidins from the root bark of Anisophyllea dichostyla R. Br. Retrieved from [Link]

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Validation & Comparative

Mass Spectrometry Fragmentation Profiling of 3,4'-Di-O-methylellagic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3,4'-Di-O-methylellagic acid. It is structured to assist analytical chemists and drug development researchers in the precise identification and differentiation of this compound from its structural isomers.

Executive Summary & Technical Context

This compound (C₁₆H₁₀O₈, MW 330.24 Da) is a bioactive O-methylated derivative of ellagic acid, frequently isolated from Terminalia, Syzygium, and mangrove species.[1][2][3] It exhibits significant anticancer and antioxidant properties.[3][4][5]

For researchers, the primary analytical challenge is distinguishing this asymmetric isomer from its symmetric counterpart, 3,3'-Di-O-methylellagic acid .[1][2][3] While both share identical molecular weights and elemental compositions, their fragmentation kinetics and chromatographic behaviors differ.[3] This guide details the specific MS/MS pathways, diagnostic ions, and experimental protocols required to definitively characterize the 3,4'-isomer.

Comparative Performance Analysis

Comparison 1: Isomeric Differentiation (3,4'- vs. 3,3'-Di-O-methylellagic acid)

Differentiation relies on the "Symmetry Effect."[1][2][3] The 3,3'-isomer is symmetric, often resulting in simpler fragmentation kinetics and distinct chromatographic retention compared to the asymmetric 3,4'-isomer.[1][2][3]

FeatureThis compound3,3'-Di-O-methylellagic acidTechnical Insight
Symmetry Asymmetric (

or

)
Symmetric (

or

)
Asymmetry in 3,4' often leads to slightly higher polarity and earlier elution in Reverse Phase (RP) chromatography.[1][2][3]
Precursor Ion (ESI-) m/z 329.03 [M-H]⁻m/z 329.03 [M-H]⁻Indistinguishable at MS1 level.[2][3]
Primary Fragment m/z 314 (•CH₃ loss)m/z 314 ([2]•CH₃ loss)Both lose a methyl radical.[3][6] However, the intensity ratio of m/z 314 to m/z 299 often differs due to the stability of the resulting radical anion.
Secondary Fragment m/z 299 (2nd •CH₃ loss)m/z 299 (2nd[2] •CH₃ loss)Sequential demethylation is characteristic of both.[3]
Validation Requirement High: Requires NMR or RT standardHigh: Requires NMR or RT standardMS alone is presumptive; 2D-NMR (HMBC) is the gold standard for confirming the 3 vs 4' position.[3]
Comparison 2: Ionization Mode Efficiency (Negative vs. Positive)

For methylated ellagic acids, Negative Mode ESI is superior due to the acidic nature of the remaining phenolic hydroxyl groups.

  • Negative Mode (ESI-): Generates stable [M-H]⁻ ions (m/z 329).[2][3] Fragmentation is driven by radical losses ([6]•CH₃) and neutral losses (CO, CO₂). Recommended for quantification and structural elucidation.

  • Positive Mode (ESI+): Generates [M+H]⁺ (m/z 331).[3] Often suffers from poor ionization efficiency and adduct formation ([M+Na]⁺), complicating spectral interpretation.

Fragmentation Mechanism & Pathway Visualization[1][2][7]

The fragmentation of this compound in negative mode follows a specific "Demethylation-Decarboxylation" cascade.[1][2][3]

Key Mechanistic Steps:
  • Precursor Selection: The deprotonated molecule [M-H]⁻ (m/z 329) is selected.[3]

  • Radical Demethylation: Homolytic cleavage of the O-CH₃ bond releases a methyl radical ([1][3]•CH₃, 15 Da), yielding the radical anion at m/z 314 . This is the base peak in many spectra.

  • Sequential Loss: A second methyl radical loss yields m/z 299 .[3]

  • Ring Contraction: Loss of Carbon Monoxide (CO, 28 Da) or Carbon Dioxide (CO₂, 44 Da) from the lactone ring leads to lower mass ions (e.g., m/z 285, 271, 257).

Pathway Diagram (DOT Visualization)

FragmentationPathway Parent Precursor Ion [M-H]⁻ m/z 329 (C16H9O8)⁻ Frag1 Radical Anion m/z 314 [M-H-•CH3]⁻• Parent->Frag1 - •CH3 (15 Da) (Primary Path) Frag3 Decarboxylated m/z 285 [M-H-CO2]⁻ Parent->Frag3 - CO2 (44 Da) (Minor Path) Frag2 Bis-demethylated m/z 299 [M-H-2•CH3]⁻ Frag1->Frag2 - •CH3 (15 Da) Frag4 Core Skeleton m/z 271 [M-H-2•CH3-CO]⁻ Frag2->Frag4 - CO (28 Da) Frag5 Deep Fragment m/z 257 [M-H-2•CH3-CO-CH2]⁻ Frag4->Frag5 - CH2/O

Caption: Proposed ESI(-) MS/MS fragmentation pathway for this compound showing sequential demethylation and lactone cleavage.

Experimental Protocol: Characterization Workflow

To replicate these results, use the following self-validating protocol. This workflow integrates LC-MS/MS with necessary NMR validation steps.[1][2][3]

Step 1: Sample Preparation[1][3]
  • Solvent: Dissolve 1 mg of isolated compound in 1 mL of LC-MS grade Methanol.

  • Filtration: Filter through a 0.22 µm PTFE membrane to remove particulates.[3]

  • Concentration: Final concentration should be ~10 ppm for MS tuning.

Step 2: LC-MS/MS Acquisition Parameters[1][2][3]
  • Instrument: Q-TOF or Triple Quadrupole (e.g., AB Sciex TripleTOF or Thermo Orbitrap).[1][2][3]

  • Ion Source: Electrospray Ionization (ESI) in Negative Mode .[3]

  • Spray Voltage: -4.5 kV.[1][2][3]

  • Temperature: 350°C (Source), 500°C (Desolvation).[3]

  • Collision Energy (CE):

    • Low (10-15 eV): Preserves Precursor (m/z 329).[1][2][3]

    • Medium (25-35 eV): Maximizes Diagnostic Fragments (m/z 314, 299).[1][2][3]

    • High (50+ eV): Generates deep ring-fission fragments (m/z 173, 111).[1][2][3]

Step 3: Diagnostic Data Table

Use this table to validate your spectral data.[3]

m/z (Observed)Ion TypeFormula (Proposed)Loss IdentityRelative Abundance (Typical)
329.03 [M-H]⁻C₁₆H₉O₈⁻Precursor100% (at Low CE)
314.00 [M-H-CH₃]⁻[1][2][3]•C₁₅H₆O₈⁻[1][2][3]•Methyl RadicalHigh (Diagnostic)
299.01 [M-H-2CH₃]⁻C₁₄H₅O₈⁻2x MethylMedium
285.04 [M-H-CO₂]⁻C₁₅H₉O₆⁻Carbon DioxideLow
271.00 [M-H-2CH₃-CO]⁻C₁₃H₅O₇⁻CO from m/z 299Medium
Step 4: Isomer Validation (The "Self-Validating" Step)

Since MS spectra of 3,3' and 3,4' isomers are nearly identical, you cannot rely on MS alone for de novo identification. [1][2]

  • Protocol: Isolate the peak associated with m/z 329.

  • Validation: Perform 2D-NMR (HMBC).

    • 3,3'-isomer: Symmetric signals (fewer peaks).[1][2][3]

    • 3,4'-isomer: Asymmetric signals.[1][2][3] Look for correlations between the methoxy proton (δ ~4.[3]0) and C-3 vs C-4' carbons.[1][2][3][7]

References

  • Isolation and Characterization of 3,3'-Di-O-methylellagic Acid. ResearchGate. Retrieved from

  • Analysis of Unusual Sulfated Constituents... Lumnitzera littorea. MDPI.[3] (Details on 3,3',4-Tri-O-methyl and 3,4-Di-O-methyl derivatives). Retrieved from [2]

  • Mass Spectrum of Ellagic Acid and its Fragmentation Pattern. ResearchGate. Retrieved from [2]

  • Signals of Diagnostic Ions in Product Ion Spectra of Methoxylated Flavonoids. PubMed. (Mechanistic insight on methyl radical loss). Retrieved from [2]

  • PubChem Compound Summary: 3,3'-Di-O-methylellagic acid. National Library of Medicine.[1][2][3] Retrieved from [2]

Sources

Comparative Guide: Cytotoxicity of 3,4'-Di-O-methylellagic Acid vs. Urolithins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3,4'-Di-O-methylellagic acid (3,4'-DMEA) —a methylated derivative of ellagic acid—and Urolithins (specifically Urolithin A and B), which are gut microbiota metabolites.

Key Verdict:

  • Potency: Methylated ellagic acids (specifically the 4,4' and 3,4' isomers) often exhibit higher direct cytotoxicity (IC50 < 10–20 µM) against specific cancer lines (e.g., Colon HT-29) compared to Urolithins (IC50 ~ 40–100 µM). The methylation increases lipophilicity and cellular uptake, bypassing the poor bioavailability typical of parent Ellagic Acid (EA).

  • Selectivity: Urolithin A (Uro-A) demonstrates a superior safety profile for normal cells and acts primarily through mitophagy induction and metabolic reprogramming, whereas 3,4'-DMEA functions more like a classical cytotoxic agent, inducing apoptosis via Wnt signaling inhibition and mitochondrial depolarization.

  • Drug Development Potential: 3,4'-DMEA is a candidate for direct chemotherapy (pro-apoptotic), while Urolithin A is better suited for chemoprevention or adjuvant therapy (mitochondrial health/anti-inflammatory).

Part 1: Chemical & Metabolic Context[1]

To understand the cytotoxicity differences, one must distinguish their origins. 3,4'-DMEA is typically a product of Phase II metabolism (COMT activity) or direct plant extraction, whereas Urolithins are reductive metabolites produced solely by gut bacteria (Gordonibacter spp.).

Metabolic Divergence Diagram

MetabolicPathways cluster_Host Host Tissue / Plant Source cluster_Gut Gut Microbiota (Colonic) EA Ellagic Acid (Parent) COMT Phase II Metabolism (COMT Enzyme) EA->COMT Methylation Bact Gordonibacter / Ellagibacter EA->Bact Hydrolysis DMEA This compound (High Lipophilicity) COMT->DMEA TetraMEA 4,4'-Di-O-methylellagic acid (High Potency Analog) COMT->TetraMEA Lactone Lactone Ring Cleavage & Dehydroxylation Bact->Lactone UroA Urolithin A (3,8-dihydroxy) Lactone->UroA Major Bioactive UroB Urolithin B (3-monohydroxy) Lactone->UroB Secondary

Figure 1: Divergent metabolic fates of Ellagic Acid leading to methylated derivatives (host/plant) vs. Urolithins (microbiome).

Part 2: Cytotoxicity Profile & Data Comparison[2]

The following data aggregates experimental IC50 values (concentration required to inhibit 50% of cell growth). Lower IC50 indicates higher potency.

Table 1: Comparative IC50 Values (µM)
CompoundCell LineCancer TypeIC50 (µM)Mechanism Note
3,4'-DMEA HT-29 Colon~12 - 18 High uptake; induces G2/M arrest.
4,4'-DiOMEA *HT-29Colon5.4 Most potent analog; inhibits Wnt signaling.
Urolithin A HT-29Colon49.2 Moderate cytotoxicity; induces autophagy.
Urolithin B HT-29Colon> 100 Weak cytotoxicity; potential pro-estrogenic effects.
3,4'-DMEA MCF-7 Breast~25 Moderate activity; caspase-dependent apoptosis.
Urolithin A MCF-7Breast~75 Requires high concentration; antiproliferative.
Ellagic Acid HT-29Colon> 70 Poor cellular uptake limits direct cytotoxicity.

*Note: 4,4'-Di-O-methylellagic acid is included as a structural benchmark.[1] 3,4'-DMEA generally shows intermediate potency between the highly active 4,4' isomer and the less active 3,3' isomer.

Structure-Activity Relationship (SAR) Analysis
  • Methylation Impact: The presence of methyl groups at the 3 or 4 positions (as in 3,4'-DMEA) removes the polarity of the hydroxyl groups. This significantly enhances membrane permeability , allowing the compound to enter the cell and target mitochondrial or nuclear pathways more effectively than the parent Ellagic Acid.

  • Hydroxyl Positioning (Urolithins): Urolithins lose the lactone ring structure of EA. Urolithin A (two -OH groups) retains antioxidant capacity and mitochondrial targeting. Urolithin B (one -OH) loses significant antioxidant capability and cytotoxicity, often serving as a negative control in potency assays.

Part 3: Mechanisms of Action

The cytotoxicity of these compounds stems from fundamentally different signaling cascades.

3,4'-DMEA: The "Apoptotic Switch"

Methylated ellagic acids act as classical small-molecule inhibitors.

  • Wnt/β-catenin Inhibition: 3,4'-DMEA (and especially 4,4'-DiOMEA) downregulates TCF/LEF transcription factors, preventing cancer cell proliferation.

  • Caspase Activation: Triggers the intrinsic mitochondrial apoptotic pathway (Bax/Bcl-2 ratio alteration), leading to Caspase 3 and 9 cleavage.

Urolithin A: The "Mitochondrial Remodeler"

Urolithin A is unique; it is not purely "toxic" but rather a stress-response modulator.

  • Mitophagy: It induces the selective degradation of damaged mitochondria (via PINK1/Parkin), which can lead to cell death in cancer cells that rely on defective mitochondria for Warburg metabolism.

  • Senescence: In some lines, it induces senescence rather than immediate apoptosis.

Mechanistic Pathway Diagram

MOA cluster_DMEA 3,4'-DMEA Mechanism cluster_UroA Urolithin A Mechanism DMEA_In 3,4'-DMEA (Intracellular) Wnt Wnt/β-catenin Pathway DMEA_In->Wnt Inhibits Bax Bax/Bcl-2 Ratio DMEA_In->Bax Increases Caspase Caspase 3/9 Activation Bax->Caspase Apop1 Apoptosis (Cell Death) Caspase->Apop1 UroA_In Urolithin A (Intracellular) PINK1 PINK1/Parkin Stabilization UroA_In->PINK1 ROS ROS Modulation UroA_In->ROS Biphasic Effect Mito Mitophagy (Autophagy) PINK1->Mito Fate Cell Cycle Arrest / Death Mito->Fate

Figure 2: Distinct signaling cascades. 3,4'-DMEA targets Wnt and apoptotic machinery; Urolithin A targets mitochondrial quality control.

Part 4: Experimental Protocol for Cytotoxicity Assessment

Warning on Solubility: The primary source of error in comparing these compounds is solubility. 3,4'-DMEA is highly hydrophobic. Standard aqueous protocols will result in precipitation and false-negative IC50 values.

Validated Protocol: MTT/CCK-8 Assay
1. Stock Preparation
  • Solvent: Dimethyl sulfoxide (DMSO). Do not use Ethanol or PBS for stock.

  • Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles (Urolithins are stable, but methylated EAs can degrade).

2. Cell Seeding
  • Density: Seed cancer cells (e.g., HT-29) at

    
     cells/well in 96-well plates.
    
  • Equilibration: Allow 24h attachment before treatment.

3. Treatment (Critical Step)
  • Serial Dilution: Dilute stock in serum-free medium first, then add FBS.

  • DMSO Limit: Ensure final DMSO concentration is < 0.1% in all wells, including controls. Higher DMSO levels can mask the subtle effects of Urolithins.

  • Range:

    • For 3,4'-DMEA: Test 1, 5, 10, 20, 50, 100 µM.

    • For Urolithins: Test 10, 25, 50, 75, 100, 200 µM.

4. Readout
  • Incubation: 48h to 72h (Urolithin effects are often delayed compared to DMEA).

  • Reagent: Add MTT (0.5 mg/mL) or CCK-8 reagent. Incubate 2-4h.

  • Analysis: Measure absorbance (570 nm for MTT, 450 nm for CCK-8). Calculate IC50 using non-linear regression (log(inhibitor) vs. response).

References

  • Iglesias, D. E., et al. (2020). "Urolithins and their methyl ether derivatives: A structure-activity relationship study on their anti-cancer effects." Food & Function.[2]

  • González-Sarrías, A., et al. (2015). "Antiproliferative activity of the ellagic acid-derived gut microbiota metabolites, urolithins, is dependent on their lipophilicity and molecular structure."[2] Molecular Nutrition & Food Research.

  • Giménez-Bastida, J. A., et al. (2012). "Ellagic acid derivatives, 4,4'-di-O-methylellagic acid and 3,4,3'-tri-O-methylellagic acid, inhibit colon cancer cell proliferation via Wnt signaling." Journal of Agricultural and Food Chemistry.

  • Toney, A. M., et al. (2021). "Urolithin A, a Gut Metabolite, Improves Mitochondrial Health." Annual Review of Nutrition.

  • D'Amico, D., et al. (2019). "Impact of the gut microbiota on the mitochondrial aging." Cell Metabolism.

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A Senior Application Scientist's Guide to the Comparative Pharmacodynamics of Ellagic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the pharmacodynamic properties of ellagic acid (EA) and its principal derivatives, particularly the gut microbiota metabolites known as urolithins. Our focus is to synthesize technical data with field-proven insights, explaining the causality behind experimental choices to empower your research and development initiatives.

Introduction: From Plant Polyphenol to Bioactive Metabolite

Ellagic acid is a natural polyphenol found in various fruits and nuts, such as pomegranates, berries, and walnuts.[1] While EA itself possesses notable biological activities, its therapeutic potential is often limited by poor solubility and low bioavailability.[2][3][4] In the gastrointestinal tract, ellagitannins are hydrolyzed to release EA, which is then metabolized by the gut microbiota into a series of more bioavailable compounds known as urolithins (e.g., Urolithin A, Urolithin B).[5][6][7] This biotransformation is critical, as evidence suggests that urolithins are often the primary bioactive molecules responsible for the health effects attributed to EA-rich foods.[6][8] Understanding the distinct pharmacodynamic profiles of EA versus its urolithin derivatives is therefore paramount for drug discovery and development.

Section 1: Comparative Antioxidant Activity

The antioxidant capacity of a compound is its ability to neutralize harmful free radicals, which contribute to cellular damage and various diseases.[9] This is a foundational screening parameter for many natural products.

Mechanistic Overview & Experimental Rationale

Antioxidant activity is commonly assessed via assays that measure a compound's ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method for this purpose.[9] The principle lies in the donation of a hydrogen atom or electron from the antioxidant to the DPPH radical, causing a color change from violet to yellow, which is quantifiable via spectrophotometry.[9][10] The result is often expressed as the IC50 value—the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies greater antioxidant potency.[11]

Comparative Antioxidant Data
CompoundAssayIC50 Value (µM)Key Findings
Ellagic Acid DPPH~6.6Exhibits potent direct radical scavenging activity.[3]
Urolithin A DPPH~152.7Significantly weaker direct radical scavenging activity compared to Ellagic Acid.[3]
Punicalagin Superoxide Scavenging0.015 µg/mLDemonstrates exceptionally high antioxidant activity, often superior to its metabolite, EA.[11]
Ellagic Acid Superoxide Scavenging0.49 µg/mLPotent, but less so than its precursor, punicalagin.[11]

Note: Data is compiled from different studies and should be used for relative comparison. Direct comparison is best achieved when compounds are tested under identical conditions.

Experimental Workflow: DPPH Radical Scavenging Assay

This protocol outlines a standard procedure for assessing and comparing the antioxidant activity of ellagic acid and its derivatives.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare DPPH Solution (e.g., in methanol) mix Mix DPPH Solution with Sample/Control prep_dpph->mix prep_samples Prepare Serial Dilutions of Test Compounds (EA, Urolithins) prep_samples->mix prep_control Prepare Positive Control (e.g., Trolox, Ascorbic Acid) incubate Incubate in Dark (e.g., 30 min at RT) mix->incubate measure Measure Absorbance (at ~517 nm) incubate->measure calc_inhibition Calculate % Inhibition vs. Blank measure->calc_inhibition plot_curve Plot % Inhibition vs. Concentration calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Causes Degradation NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB_p65 NF-κB (p65/p50) NFkB_p65->NFkB_IkB Nucleus Nucleus NFkB_p65->Nucleus Translocates Transcription Gene Transcription (iNOS, COX-2, TNF-α) NFkB_p65->Transcription Binds DNA NFkB_IkB->IKK Inhibitor Ellagic Acid & Urolithins Inhibitor->IKK Inhibit Inhibitor->NFkB_p65 Inhibit Translocation

Caption: NF-κB pathway showing inhibition points by EA and urolithins.

Experimental Protocol: Nitric Oxide Production (Griess Assay)
  • Cell Culture : Seed murine macrophage cells (e.g., RAW 264.7) in a 24- or 96-well plate and allow them to adhere overnight. [12]2. Pre-treatment : Treat the cells with various concentrations of the test compounds (EA, Urolithins) for a defined period (e.g., 1-2 hours).

  • Stimulation : Add an inflammatory stimulus, such as LPS (e.g., 1 µg/mL), to all wells except the negative control. [13]Incubate for 24 hours.

  • Sample Collection : Carefully collect the cell culture supernatant. [14]5. Griess Reaction :

    • In a new 96-well plate, add 50-100 µL of your collected supernatant. [12] * Prepare a standard curve using known concentrations of sodium nitrite. [14] * Add the Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to all wells. [14][15] * Incubate for 10-15 minutes at room temperature, protected from light.

  • Measurement : Read the absorbance at 540-570 nm. [14]The intensity of the resulting purple color is proportional to the nitrite concentration.

  • Analysis : Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve. A decrease in NO production relative to the LPS-only control indicates anti-inflammatory activity.

Section 3: Comparative Anti-Cancer Activity

The potential of EA and its derivatives to inhibit cancer cell growth is a major area of research, with mechanisms including the induction of apoptosis (programmed cell death) and cell cycle arrest. [16][17][18]

Mechanistic Overview & Experimental Rationale

A primary method for screening anti-cancer potential is the MTT assay. [19][20]This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. [21]In living cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. [19]The amount of formazan produced is directly proportional to the number of viable cells. [21]By treating cancer cells with a compound and measuring the subsequent reduction in formazan production, we can quantify its cytotoxic (cell-killing) effect, again often expressed as an IC50 value.

Comparative Anti-Cancer Data
CompoundCell LineIC50 ValueKey Findings
Ellagic Acid A549 (Lung Cancer)165 µMShowed moderate cytotoxicity. [22]
EA Metalla-prism A549 (Lung Cancer)25.9 µMEncapsulation of EA significantly increased its anti-cancer efficacy against this cell line. [22]
Urolithin A HT-29 (Colon Cancer)39 µMInhibited Wnt signaling, a key pathway in colon cancer. Showed higher potency than EA in this context. [6]
Ellagic Acid HT-29 (Colon Cancer)63 µMAlso inhibited Wnt signaling but was less potent than its metabolite, Urolithin A. [6]

These results underscore that both the chemical form (e.g., encapsulation) and metabolic conversion can dramatically alter the pharmacodynamic anti-cancer profile.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate adhere Incubate 24h for Adhesion seed_cells->adhere add_compound Add Serial Dilutions of Test Compounds adhere->add_compound incubate_treat Incubate for 24-72 hours add_compound->incubate_treat add_mtt Add MTT Reagent (e.g., 0.5 mg/mL) incubate_treat->add_mtt incubate_mtt Incubate 2-4 hours (Formazan forms) add_mtt->incubate_mtt solubilize Add Solubilizer (e.g., DMSO) incubate_mtt->solubilize measure_abs Measure Absorbance (~570 nm) solubilize->measure_abs calc_viability Calculate % Cell Viability measure_abs->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding : Plate your chosen cancer cell line into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment. [19]2. Compound Treatment : Remove the medium and add fresh medium containing various concentrations of your test compounds (EA, Urolithins). Include untreated (control) and blank (medium only) wells. Incubate for a desired period (e.g., 24, 48, or 72 hours). [19]3. MTT Addition : Remove the treatment media. Add a fresh, serum-free medium containing MTT (e.g., 0.5 mg/mL final concentration) to each well. [21][23]4. Formazan Formation : Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals. [23]5. Solubilization : Carefully remove the MTT solution. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. [19]Mix gently on an orbital shaker.

  • Measurement : Read the absorbance on a microplate reader at a wavelength between 500-600 nm (typically ~570 nm). [21]7. Analysis : Calculate the percentage of cell viability relative to the untreated control cells. Plot viability against compound concentration to determine the IC50 value.

Conclusion and Future Directions

The comparative pharmacodynamics of ellagic acid and its derivatives reveal a complex and fascinating picture. While ellagic acid is a potent direct antioxidant, its gut-derived metabolites, the urolithins, often exhibit superior activity in more complex biological pathways such as inflammation and cancer-specific signaling cascades. [3][6][8]This guide underscores a critical principle for drug development professionals: the in vivo metabolite may be the more relevant therapeutic agent than the parent compound found in nature.

Future research should focus on head-to-head comparisons of a wider array of EA derivatives across multiple cell lines and animal models. Furthermore, investigating the impact of individual gut microbiome compositions on the production and subsequent pharmacodynamic effects of urolithins represents a promising frontier for personalized medicine and nutrition.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Creative BioMart. (2024, August 6). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Dubey, A., Park, D. W., Kwon, J. E., et al. (2015). Investigation of the biological and anti-cancer properties of ellagic acid-encapsulated nano-sized metalla-cages. International Journal of Nanomedicine, 10, 5555–5566.
  • BenchChem. (n.d.). Application Notes: Quantifying Nitric Oxide Production with the Griess Reaction.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Hennig, T., et al. (2021). The Punicalagin Metabolites Ellagic Acid and Urolithin A Exert Different Strengthening and Anti-Inflammatory Effects on Tight Junction-Mediated Intestinal Barrier Function In Vitro. Frontiers in Nutrition, 8, 633399.
  • Abcam. (n.d.). MTT assay protocol.
  • Larrosa, M., et al. (2010). NF-κB-dependent anti-inflammatory activity of urolithins, gut microbiota ellagic acid-derived metabolites, in human colonic fibroblasts. British Journal of Nutrition, 104(4), 526-534.
  • Azhdari, M. H., et al. (2022). Ellagic acid as a potent anticancer drug: A comprehensive review on in vitro, in vivo, in silico, and drug delivery studies. Biotechnology and Applied Biochemistry, 69(6), 2323-2356.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Hennig, T., et al. (2021). The Punicalagin Metabolites Ellagic Acid and Urolithin A Exert Different Strengthening and Anti-Inflammatory Effects on Tight Junction-Mediated Intestinal Barrier Function In Vitro. PMC.
  • ResearchGate. (n.d.). Effects of ellagic acid on P-NF-κB p65 and IKB-α protein expression in....
  • Cichewicz, A., & D’Amico, R. (2018). Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid. ResearchGate.
  • Priyadarsini, K. I., et al. (2011). Ellagic acid coordinately attenuates Wnt/β-catenin and NF-κB signaling pathways to induce intrinsic apoptosis in an animal model of oral oncogenesis. Molecular Cancer, 10, 137.
  • Aslan, A., et al. (2020). Ellagic acid inhibits proinflammatory intermediary manufacture by suppressing NF-κB/Akt, VEGF and activating Nrf-2/Caspase-3 signaling pathways in rat testicular damage. Toxicology Mechanisms and Methods, 30(5), 349-357.
  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide.
  • Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Molecules, 22(6), 998.
  • Cichewicz, A., & D’Amico, R. (2018). Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid. PMC.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay.
  • Aslan, A., et al. (2020). Ellagic acid prevents kidney injury and oxidative damage via regulation of Nrf-2/NF-κB signaling in carbon tetrachloride induced rats. Molecular Biology Reports, 47(10), 7959-7970.
  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Science.gov. (n.d.). ellagic acid derivatives: Topics by Science.gov.
  • Azhdari, M. H., et al. (2021). Ellagic acid as a potent anti‐cancer drug: A comprehensive review on in vitro, in vivo, in silico and drug delivery studies. ResearchGate.
  • ResearchGate. (2020, November 11). (PDF) Ellagic Acid Protects against Activation of Microglia by Inhibiting MAPKs and NF-κB Signalling.
  • Espín, J. C., et al. (2013). Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far. PMC.
  • National Cancer Institute. (2020, September). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
  • Larrosa, M., et al. (2010). (PDF) NF-κB-dependent anti-inflammatory activity of urolithins, gut microbiota ellagic acid-derived metabolites, in human colonic fibroblasts. ResearchGate.
  • LOUIS. (n.d.). Antioxidant Assay: The DPPH Method.
  • Zhao, Y., et al. (2022). Identification of ellagic acid and urolithins as natural inhibitors of Aβ25–35-induced neurotoxicity and the mechanism predication using network pharmacology analysis and molecular docking. Frontiers in Pharmacology, 13, 936496.
  • González-Sarrías, A., et al. (2013). Ellagic acid derivatives, ellagitannins, proanthocyanidins and other phenolics, vitamin C and antioxidant capacity of two powder products from camu-camu fruit (Myrciaria dubia). Food Chemistry, 141(4), 3975-3983.
  • BenchChem. (n.d.). Punicalagin vs. Ellagic Acid: A Comparative Analysis of Antioxidant Capacity.
  • R&D Systems. (n.d.). Nitric Oxide (NO2 /NO3 ) Assay.
  • ResearchGate. (n.d.). (PDF) Identification and quantification of major derivatives of ellagic acid and antioxidant properties of thinning and ripe Spanish pomegranates.
  • D’Amico, R., et al. (2021). Oxidative Stress, Antioxidant Capabilities, and Bioavailability: Ellagic Acid or Urolithins? Antioxidants, 10(6), 867.
  • Promega Corporation. (n.d.). Griess Reagent System Technical Bulletin TB229.
  • Al-Saeed, F. A., et al. (2023). Urolithin as a Metabolite of Ellagitannins and Ellagic Acid from Fruits and Nuts Produced by the Gut Microbiota: Its Role on Non-Communicable Diseases. Current Atherosclerosis Reports, 25(6), 335-348.
  • Zhou, L., et al. (2022). Ellagic acid and intestinal microflora metabolite urolithin A: A review on its sources, metabolic distribution, health benefits, and biotransformation. Food & Function, 13(4), 1836-1854.
  • Lee, Y. C., et al. (2023). Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells. PMC.

Sources

IR spectroscopy identification of 3,4'-Di-O-methylellagic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: IR Spectroscopy Identification of 3,4'-Di-O-methylellagic Acid

Executive Summary

The precise identification of ellagic acid derivatives is critical in natural product chemistry due to the distinct pharmacological profiles of its isomers. This compound (an asymmetric dimethyl ether of ellagic acid) presents a unique identification challenge. Unlike the centrosymmetric 3,3'-di-O-methylellagic acid (Nasutin B), the 3,4'-isomer lacks a center of inversion, leading to a more complex infrared (IR) fingerprint.

This guide outlines a robust protocol for distinguishing this compound from its parent compound (Ellagic Acid) and its symmetric isomer (3,3'-Di-O-methylellagic acid) using Fourier Transform Infrared (FTIR) spectroscopy.

Structural & Vibrational Context

To interpret the IR spectrum accurately, one must understand the structural changes driving the spectral shifts.

  • Ellagic Acid (Parent): A planar, centrosymmetric molecule with four hydroxyl groups and two lactone carbonyls. Strong intermolecular hydrogen bonding dominates its solid-state spectrum.

  • This compound (Target): Asymmetric methylation at the 3-position of one ring and the 4'-position of the other. This breaks the symmetry of the molecule.

    • Key Consequence: The loss of symmetry removes the "mutual exclusion" rule observed in centrosymmetric isomers (where IR active bands are Raman inactive). Consequently, the 3,4'-isomer displays more allowed vibrational modes in the fingerprint region compared to the 3,3'-isomer.

Diagram 1: Structural Logic & Identification Flow

IdentificationLogic Start Unknown Sample Spectrum CheckOH 1. Check OH Region (3200-3600 cm⁻¹) Start->CheckOH BroadOH Broad, Strong Band (~3550 & 3470 cm⁻¹) CheckOH->BroadOH High H-Bonding SharpOH Sharper, Shifted Band (<3400 cm⁻¹) CheckOH->SharpOH Reduced H-Bonding CheckCH 2. Check C-H Region (2800-3000 cm⁻¹) BroadOH->CheckCH SharpOH->CheckCH NoOMe No Aliphatic C-H (Only Aromatic >3000) CheckCH->NoOMe HasOMe Distinct O-Me C-H Stretch (2850-2960 cm⁻¹) CheckCH->HasOMe ResultEA ID: Ellagic Acid (Parent) NoOMe->ResultEA CheckFinger 3. Fingerprint & Symmetry (1500-600 cm⁻¹) HasOMe->CheckFinger SimpleSpec Simplified Spectrum (Mutual Exclusion Rule) CheckFinger->SimpleSpec Centrosymmetric ComplexSpec Complex/Rich Spectrum (No Symmetry Selection Rules) CheckFinger->ComplexSpec Asymmetric Result33 ID: 3,3'-Di-O-methylellagic acid (Symmetric Isomer) SimpleSpec->Result33 Result34 ID: this compound (Asymmetric Target) ComplexSpec->Result34

Caption: Decision tree for differentiating Ellagic Acid derivatives based on spectral symmetry and functional group analysis.

Comparative Spectral Analysis

The following table synthesizes experimental data and spectroscopic principles to differentiate the target from its closest analogs.

Functional GroupEllagic Acid (Parent) 3,3'-Di-O-methyl (Isomer) 3,4'-Di-O-methyl (Target) Differentiation Logic
O-H Stretch 3550, 3474 cm⁻¹ (Broad, Strong)~3239 cm⁻¹ (Shifted, Medium)3200–3350 cm⁻¹ (Distinct splitting possible)Methylation removes H-bond donors. The 3,4' isomer has non-equivalent OH groups (one para, one meta to lactone), potentially causing OH band splitting unlike the symmetric 3,3'.
C-H Stretch >3000 cm⁻¹ (Aromatic only)2850–2960 cm⁻¹ (Aliphatic O-Me visible)2850–2960 cm⁻¹ (Aliphatic O-Me visible)Appearance of aliphatic C-H bands confirms methylation. Absence of these bands confirms the parent acid.
C=O Stretch 1690–1720 cm⁻¹ (Lactone)1700–1735 cm⁻¹ 1710–1740 cm⁻¹ Methylation reduces intermolecular H-bonding, generally shifting C=O to slightly higher wavenumbers compared to the parent.
C-O-C (Ether) Absent1100–1280 cm⁻¹ (Strong)1100–1280 cm⁻¹ (Strong, Multi-band)The target will show complex C-O stretches due to asymmetric ether environments (C3-OMe vs C4'-OMe).
Fingerprint CharacteristicSimplified (Symmetry)Rich/Complex CRITICAL: The 3,3' isomer is centrosymmetric, making many modes IR inactive. The 3,4' isomer is asymmetric, making most modes IR active, resulting in a "busier" spectrum in the 1500–600 cm⁻¹ region.

Technical Insight: The most definitive IR feature for This compound is the inequivalence of the two carbonyl environments and the two hydroxyl environments. While 3,3'-di-O-methyl often shows a cleaner spectrum due to symmetry, the 3,4' isomer will likely show broadening or splitting of the C=O and OH bands because the two rings are electronically distinct.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and rule out moisture artifacts (which obscure the critical OH region), follow this strict protocol.

Diagram 2: Sample Preparation Workflow

PrepWorkflow Sample Isolated Solid (3,4'-Di-O-methyl) Dry Vacuum Dry (40°C, 24h) Sample->Dry Remove H₂O KBr Mix with KBr (Ratio 1:100) Dry->KBr Grind Grind to Fine Powder (Agate Mortar) KBr->Grind Minimize Scattering Press Hydraulic Press (10 tons, 2 min) Grind->Press Transparent Pellet Scan FTIR Acquisition (4000-400 cm⁻¹) Press->Scan

Caption: Standardized KBr pellet preparation to minimize moisture interference and scattering.

Step-by-Step Methodology
  • Desiccation (Crucial): Ellagic acid derivatives are hygroscopic. Dry the isolated this compound under vacuum at 40°C for 24 hours. Residual water creates a broad peak at 3400 cm⁻¹ that mimics the parent Ellagic Acid, leading to false negatives.

  • Matrix Preparation: Use spectroscopic grade Potassium Bromide (KBr).

    • Ratio: 1 mg Sample : 100 mg KBr.

    • Grinding: Grind in an agate mortar until the mixture is a fine, uniform powder. Coarse particles cause the "Christiansen Effect," distorting peak shapes.

  • Pellet Formation: Press at 8–10 tons for 2 minutes under vacuum (to remove trapped air) until a transparent disc is formed.

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (High resolution is needed to see splitting in the 3,4' isomer).

    • Scans: 32 or 64 scans to improve Signal-to-Noise ratio.

    • Background: Run a blank KBr pellet immediately before the sample.

Data Interpretation & Validation

When analyzing your spectrum, apply these validation checks to confirm identity:

  • The "Water Check": If a broad hump exists >3500 cm⁻¹ without distinct peaks, re-dry the sample. Real phenolic OH stretches in these derivatives are distinct, not amorphous blobs.

  • The "Fingerprint" Count: Count the major peaks between 1500 and 1000 cm⁻¹.

    • If the spectrum is surprisingly simple (few sharp peaks), suspect the 3,3' isomer (Symmetric).

    • If the spectrum is complex with many overlapping bands, it supports the 3,4' isomer (Asymmetric).

  • Complementary Validation (Recommended): While IR is excellent for fingerprinting, 1H-NMR is the gold standard for confirming the position of methylation.

    • 3,3'-isomer: Shows equivalent protons (Singlet integration = 2H).

    • 3,4'-isomer: Shows non-equivalent protons on the aromatic rings (Two distinct singlets in the aromatic region).

References

  • Anisophyllea dichostyla Isolation: Separation and NMR identification of 3,3'-di-O-methyl and related ellagic acid deriv

    • Source:

  • Sanguisorba officinalis Analysis: Isolation of methylated ellagic acids including 3,3',4'-tri-O-methyl variants.[1][2][3]

    • Source:

  • Lumnitzera Mangrove Analysis: Identification of 3,4-di-O-methylellagic acid (asymmetric)

    • Source:

  • PubChem Compound Summary: 3,3'-Di-O-methylellagic acid (Nasutin B) spectral properties.

    • Source:

  • Ellagic Acid FTIR Reference: Detailed peak assignments for the parent compound.

    • Source:

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation of 3,4'-Di-O-methylellagic Acid Assay Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. 3,4'-Di-O-methylellagic acid (DMA), a derivative of ellagic acid found in various medicinal plants, has garnered significant interest for its potential therapeutic properties. As research on DMA progresses from discovery to preclinical and potentially clinical stages, the need for robust, reliable, and transferable analytical methods becomes critical. This guide provides an in-depth comparison of common analytical methods for DMA, with a focus on the principles and practicalities of inter-laboratory validation to ensure data consistency and integrity across different research sites.

The process of transferring an analytical method from one laboratory to another, known as inter-laboratory cross-validation or method transfer, is a crucial step to ensure that the receiving laboratory can achieve comparable results to the transferring laboratory.[1] This is essential when research is outsourced to contract research organizations (CROs), when manufacturing is moved to a different site, or when multiple laboratories are involved in analyzing samples for a single study.[1]

The Imperative of Method Validation

Method validation is the process of demonstrating through scientific studies that an analytical method is suitable for its intended purpose.[2] This is a fundamental requirement for any analytical data submitted to regulatory agencies and ensures the quality, reliability, and consistency of results.[2][3] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) and other regulatory bodies, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[2][4]

Comparative Analysis of Assay Methods for this compound

Several analytical techniques can be employed for the quantification of DMA. The choice of method often depends on factors such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation. Here, we compare three commonly used methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

High-Performance Liquid Chromatography with UV detection (HPLC-UV)

HPLC-UV is a widely used technique for the analysis of natural products due to its robustness, reliability, and relatively low cost. The principle lies in separating the analyte of interest from other components in a mixture based on its differential partitioning between a stationary phase (the column) and a mobile phase. The separated analyte is then detected by its absorbance of UV light.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., DMSO with heating, or methanol).

    • Create a series of calibration standards by serially diluting the stock solution.

    • Extract DMA from the sample matrix (e.g., plant material, biological fluid) using an appropriate solvent and technique (e.g., Soxhlet extraction, ultrasonic-assisted extraction).[5][6]

    • Filter the sample extract through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common for separating phenolic compounds.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Based on the UV spectrum of DMA, a wavelength around 255 nm is likely appropriate, similar to ellagic acid.[5]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the DMA standard against its concentration.

    • Quantify the amount of DMA in the sample by interpolating its peak area on the calibration curve.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Linearity Linearity & Range Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision (Intra/Inter-day) Data_Acquisition->Precision Specificity Specificity Data_Acquisition->Specificity LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Robustness Robustness Data_Acquisition->Robustness

Caption: Workflow for HPLC-UV method validation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for detecting analytes at very low concentrations.

  • Standard and Sample Preparation: Similar to the HPLC-UV method.

  • LC-MS Conditions:

    • LC System: Similar to the HPLC-UV setup.

    • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for phenolic compounds.

    • Ionization Mode: Negative ion mode is often preferred for phenolic compounds.

    • Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

  • Data Analysis:

    • Quantification is based on the peak area of the specific mass-to-charge ratio (m/z) of DMA.

LCMS_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Standard_Prep Standard Preparation LC_System LC System Standard_Prep->LC_System Sample_Prep Sample Preparation Sample_Prep->LC_System MS_System Mass Spectrometer LC_System->MS_System Data_Acquisition Data Acquisition MS_System->Data_Acquisition Linearity Linearity & Range Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision (Intra/Inter-day) Data_Acquisition->Precision Specificity Specificity Data_Acquisition->Specificity LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Robustness Robustness Data_Acquisition->Robustness

Caption: Workflow for LC-MS method validation.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers high sample throughput and cost-effectiveness. It is particularly suitable for the analysis of complex plant extracts.

  • Standard and Sample Preparation: Similar to the HPLC methods, but with smaller volumes.

  • HPTLC Analysis:

    • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

    • Application: Apply standards and samples as bands using an automated applicator.

    • Mobile Phase: A mixture of solvents such as toluene, ethyl acetate, and formic acid is commonly used for separating phenolic compounds.[5]

    • Development: Develop the plate in a saturated twin-trough chamber.

    • Densitometric Analysis: Scan the plate with a densitometer at the wavelength of maximum absorbance for DMA.

  • Data Analysis:

    • Quantification is based on the peak area or peak height of the densitometric scan.

HPTLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Standard_Prep Standard Preparation Plate_Application Plate Application Standard_Prep->Plate_Application Sample_Prep Sample Preparation Sample_Prep->Plate_Application Chromatographic_Dev Chromatographic Development Plate_Application->Chromatographic_Dev Densitometric_Scan Densitometric Scanning Chromatographic_Dev->Densitometric_Scan Linearity Linearity & Range Densitometric_Scan->Linearity Accuracy Accuracy Densitometric_Scan->Accuracy Precision Precision (Intra/Inter-day) Densitometric_Scan->Precision Specificity Specificity Densitometric_Scan->Specificity LOD_LOQ LOD & LOQ Densitometric_Scan->LOD_LOQ Robustness Robustness Densitometric_Scan->Robustness

Caption: Workflow for HPTLC method validation.

Inter-Laboratory Validation: Ensuring Method Transferability

The ultimate goal of inter-laboratory validation is to demonstrate that an analytical method, when transferred from one laboratory to another, provides comparable results.[1] This process is crucial for ensuring the consistency and reliability of data generated across different sites.

Key Steps in an Inter-Laboratory Validation Study
  • Develop a Detailed Protocol: A comprehensive protocol should be established, clearly defining all aspects of the analytical method, including sample and standard preparation, instrument parameters, and data analysis procedures.[1]

  • Select Participating Laboratories: Choose a minimum of two laboratories, a transferring laboratory and a receiving laboratory.[1]

  • Provide Homogeneous Test Samples: A sufficient quantity of a homogeneous batch of the material to be tested should be distributed to all participating laboratories.[1]

  • System Suitability Testing: Before sample analysis, all laboratories must perform and pass system suitability tests as defined in the protocol.[1]

  • Sample Analysis: Each laboratory analyzes the same set of samples following the identical procedure.[1]

  • Statistical Analysis: The results from all laboratories are statistically compared against predefined acceptance criteria.[1]

Comparison of Validation Parameters Across Methods

The following table summarizes typical performance characteristics for the discussed analytical methods, based on literature for similar compounds like ellagic acid.

Validation ParameterHPLC-UVLC-MSHPTLC
Linearity (R²) ** > 0.999[7]> 0.99> 0.99
Accuracy (Recovery %) 99-110%[7]95-105%90-110%
Precision (RSD %) **Intra-day: 0.23–0.65%[7]Inter-day: 0.18–2.13%[7]< 15%< 5%
LOD ~1.5 µg/mL[7]pg/mL to ng/mL rangeng/band
LOQ ~4.7 µg/mL[7]pg/mL to ng/mL rangeng/band
Specificity Good, but may have interferencesExcellentModerate, can be improved with 2D development
Throughput ModerateModerateHigh
Cost ModerateHighLow

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is a critical decision that should be based on the specific requirements of the research. While HPLC-UV offers a robust and cost-effective solution, LC-MS provides superior sensitivity and selectivity, and HPTLC allows for high-throughput screening.

Regardless of the chosen method, a thorough single-laboratory validation followed by a well-designed inter-laboratory validation study is essential to ensure the generation of consistent, reliable, and transferable data. By adhering to the principles and protocols outlined in this guide, researchers can have confidence in the integrity of their analytical results, a cornerstone of sound scientific and drug development endeavors.

References

  • Guidelines for the validation and verification of quantitative and qualitative test methods. (n.d.).
  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Validation of a generic qHNMR method for natural products analysis. Journal of natural products, 77(5), 1477–1487.
  • A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods. (2025). Benchchem.
  • A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. (2018). Ashdin Publishing.
  • Dar, A. A., et al. (2022). Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography. Biomedical Chromatography, 36(1), e5244.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • DCVMN. (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
  • Journal of GXP Compliance. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Sigma-Aldrich. (n.d.). 3,3′,4-Tri-O-methylellagic acid.
  • Wardana, A. P., et al. (2022). 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies. RSC advances, 12(46), 29884–29891.
  • Mini-Review of Analytical Methods used in Quantification of Ellagic Acid. (2020). ResearchGate.
  • Analytical methods for assay of ellagic acid and its solubility studies. (2023). ResearchGate.
  • Kim, J. E., et al. (2023). Validation of the analysis method for marker compound ellagic acid of ethanol extracts of Sanguisorba officinalis L. using HPLC-DAD. Food Science and Technology, 43.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3,4'-Di-O-methylellagic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific innovation. The proper management of chemical waste is a critical component of this responsibility. This guide, developed from the perspective of a Senior Application Scientist, provides a detailed, step-by-step protocol for the safe disposal of 3,4'-Di-O-methylellagic acid, ensuring the protection of laboratory personnel and the environment.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment is crucial. Given the data on ellagic acid, we must assume that this compound presents similar hazards.

1.1. Hazard Identification:

  • Skin and Eye Irritant: Assumed to be an irritant upon contact[1].

  • Respiratory Irritant: Inhalation of the powder may cause respiratory irritation[1].

  • Unknown Toxicity: The full toxicological profile of this specific derivative is not extensively documented. Therefore, a conservative approach is warranted, treating it as potentially toxic[6].

1.2. Required Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE must be worn at all times when handling this compound and its waste:

  • Gloves: Nitrile or other chemically resistant gloves are mandatory. Always inspect gloves for integrity before use[1].

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes[1].

  • Lab Coat: A standard laboratory coat must be worn to protect skin and clothing.

  • Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation[7].

Part 2: Waste Segregation and Container Management

Proper segregation and containment are the cornerstones of a safe and compliant chemical waste management program. The principle is to never mix incompatible waste streams to avoid dangerous reactions[8].

2.1. Waste Characterization: this compound waste must be classified as hazardous chemical waste . It should never be disposed of down the drain or in the regular trash[9][10].

2.2. Waste Streams: Establish separate and clearly labeled waste containers for the different forms of waste generated:

  • Solid Waste: This includes unused or expired this compound powder, contaminated weigh boats, and any paper towels or wipes used for cleaning minor spills.

  • Liquid Waste: If the compound has been dissolved in a solvent, this solution must be collected as liquid hazardous waste. It is critical to segregate halogenated and non-halogenated solvent waste streams[8].

  • Contaminated Sharps: Any needles, syringes, or broken glass contaminated with this compound must be disposed of in a designated sharps container[11].

  • Empty Containers: The original container of this compound, even if "empty," must be treated as hazardous waste unless triple-rinsed. The rinsate from this process must be collected as liquid hazardous waste[12].

2.3. Container Selection and Labeling:

  • Compatibility: Waste containers must be made of a material compatible with the waste they hold. For most organic compounds and their solutions, high-density polyethylene (HDPE) or glass containers are appropriate[9][13].

  • Labeling: As soon as waste is added to a container, it must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) office[9][14]. The label must include:

    • The words "Hazardous Waste"[13][15].

    • The full chemical name: "this compound" (no abbreviations or formulas)[9][15].

    • The approximate concentration and quantity of the waste[14][15].

    • The date accumulation started[9].

    • The name of the principal investigator and the laboratory location[9].

Part 3: Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of this compound.

3.1. Solid Waste Disposal:

  • Work in a Fume Hood: To prevent inhalation of the powder, perform all transfers of solid this compound within a chemical fume hood.

  • Container Preparation: Select a designated solid hazardous waste container that is clean, dry, and has a secure lid.

  • Transfer: Carefully transfer the solid waste into the container using a spatula or other appropriate tool. Avoid creating dust.

  • Seal and Label: Securely close the container and ensure it is properly labeled with a hazardous waste tag.

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials[8][15].

3.2. Liquid Waste Disposal:

  • Segregate Solvents: Use separate, designated liquid hazardous waste containers for halogenated and non-halogenated solvents.

  • Transfer: In a fume hood, carefully pour the liquid waste containing this compound into the appropriate waste container using a funnel.

  • Avoid Overfilling: Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills[15].

  • Seal and Label: Securely cap the container immediately after adding waste. Ensure the hazardous waste label is complete and accurate.

  • Storage: Store the container in secondary containment (such as a plastic tub) within the satellite accumulation area to contain any potential leaks[16].

3.3. Disposal of Empty Containers:

  • Triple Rinsing: To render the original container non-hazardous, it must be triple-rinsed[12].

    • Rinse the container three times with a suitable solvent that can dissolve this compound.

    • Collect all rinsate and dispose of it as liquid hazardous waste[12].

  • Defacing the Label: After triple-rinsing, deface the original manufacturer's label to prevent confusion.

  • Final Disposal: The triple-rinsed container can now be disposed of in the appropriate recycling or regular trash bin, as per your institution's guidelines.

Part 4: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Minor Spills (Solid):

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

    • Carefully sweep the material into a dustpan and place it in the solid hazardous waste container.

    • Clean the spill area with a damp cloth, and dispose of the cloth in the solid hazardous waste container.

  • Minor Spills (Liquid):

    • Wearing appropriate PPE, contain the spill with absorbent pads or granules.

    • Once absorbed, collect the material and place it in the solid hazardous waste container.

    • Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your colleagues and laboratory supervisor.

    • Contact your institution's EHS office for emergency response.

Part 5: Final Disposal and Record Keeping

The final step is the removal of the hazardous waste from the laboratory by trained professionals.

  • Scheduling a Pickup: Once a waste container is full or has been in accumulation for the maximum time allowed by your institution, contact your EHS office to schedule a pickup[13].

  • Documentation: Maintain accurate records of the hazardous waste generated and disposed of. This is a legal requirement and a good laboratory practice.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.

G cluster_waste_generation Waste Generation cluster_characterization Waste Characterization cluster_disposal_path Disposal Pathway cluster_final_disposal Final Disposal Waste This compound Waste Generated IsSolid Is the waste solid? Waste->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Solid Hazardous Waste Container IsSolid->SolidWaste Yes IsSharp Is it a contaminated sharp? IsLiquid->IsSharp No LiquidWaste Liquid Hazardous Waste Container (Segregate Halogenated/ Non-Halogenated) IsLiquid->LiquidWaste Yes IsEmptyContainer Is it an empty container? IsSharp->IsEmptyContainer No SharpsContainer Sharps Container IsSharp->SharpsContainer Yes TripleRinse Triple Rinse with Appropriate Solvent IsEmptyContainer->TripleRinse Yes EHS_Pickup Schedule Pickup with EHS SolidWaste->EHS_Pickup LiquidWaste->EHS_Pickup SharpsContainer->EHS_Pickup RinsateWaste Collect Rinsate as Liquid Hazardous Waste TripleRinse->RinsateWaste DefaceLabel Deface Original Label TripleRinse->DefaceLabel RinsateWaste->LiquidWaste TrashRecycle Dispose of Container in Trash/Recycling DefaceLabel->TrashRecycle

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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